(R)-Brivanib alaninate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H24FN5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-amino-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14?/m1/s1/i4D3,14D |
InChI Key |
LTEJRLHKIYCEOX-CFZDFXTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H](C)COC1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F)N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Brivanib Alaninate-d4: A Technical Overview of its Chemical Properties, Biological Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Brivanib alaninate-d4, a deuterated analog of the potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). This document details its chemical structure and properties, mechanism of action, and provides comprehensive experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is the deuterium-labeled form of (R)-Brivanib alaninate (B8444949), a prodrug of Brivanib (BMS-540215). The incorporation of four deuterium (B1214612) atoms is intended to alter the pharmacokinetic profile of the compound, potentially enhancing its metabolic stability.[1][2]
Chemical Structure:
-
(R)-Brivanib alaninate:
-
This compound:
-
SMILES: CC1=CC2=C(N1)C=CC(OC3=NC=NN4C3=C(C(OC--INVALID-LINK--(C([2H])([2H])[2H])N)=O)C)=C4)C)=C2F[4]
-
Physicochemical Properties:
| Property | (R)-Brivanib alaninate | This compound | Reference(s) |
| Molecular Formula | C22H24FN5O4 | C22H20D4FN5O4 | [3][5] |
| Molecular Weight | 441.46 g/mol | 445.48 g/mol | [3] |
Biological Activity and Mechanism of Action
Brivanib alaninate is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215). Brivanib is an ATP-competitive inhibitor of VEGFR2, a key mediator of angiogenesis. It also exhibits potent activity against VEGFR-1 and FGFR-1.[4][6] The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways, leading to the suppression of tumor growth, angiogenesis, and induction of apoptosis.[7]
Inhibitory Activity of Brivanib (BMS-540215):
| Target | IC50 | Reference(s) |
| VEGFR2 | 25 nM | [4][6] |
| VEGFR-1 | Moderate Potency | [4][6] |
| FGFR-1 | Moderate Potency | [4][6] |
| PDGFRβ | >240-fold less potent than against VEGFR2 | [4][6] |
Signaling Pathway
Brivanib exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR and FGFR, which in turn blocks the activation of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways. This disruption of key cellular processes leads to decreased cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the chemical and biological properties of this compound.
In Vitro Metabolic Stability Assay
This protocol is designed to compare the metabolic stability of this compound to its non-deuterated counterpart in liver microsomes.[1][8]
Methodology:
-
Preparation:
-
Prepare a suspension of pooled human liver microsomes in phosphate (B84403) buffer (pH 7.4).
-
Prepare stock solutions of (R)-Brivanib alaninate and this compound in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal suspension, test compounds, and NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells of a 96-well plate containing the microsomal suspension and the test compounds.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing a suitable internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.
-
Western Blot Analysis of VEGFR and FGFR Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of Brivanib on VEGFR and FGFR phosphorylation in cancer cell lines.[9][10]
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cancer cell lines (e.g., HepG2, SK-HEP1) to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of Brivanib for a specified time.
-
Stimulate the cells with VEGF or FGF for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-VEGFR, total VEGFR, phospho-FGFR, and total FGFR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of (R)-Brivanib alaninate.[7][11][12]
Methodology:
-
Cell Implantation:
-
Subcutaneously implant human hepatocellular carcinoma cells (e.g., Hep3B) into the flank of immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or the non-deuterated compound for comparison) or vehicle control orally on a daily schedule.[11]
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Measure the final tumor weights.
-
Perform immunohistochemical analysis on tumor sections to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Prepare tumor lysates for Western blot analysis to confirm target engagement (inhibition of VEGFR/FGFR phosphorylation).
-
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action. The strategic deuteration of the molecule offers the potential for an improved pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its efficacy and mechanism of action in preclinical settings. Further studies are warranted to fully elucidate the comparative pharmacokinetics and metabolic fate of the deuterated versus the non-deuterated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brivanib Alaninate | C22H24FN5O4 | CID 11154925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
(R)-Brivanib Alaninate-d4: A Technical Guide to its Mechanism of Action
(R)-Brivanib alaninate-d4 is the deuterated form of Brivanib alaninate (B8444949), a prodrug that is rapidly converted in vivo to its active moiety, Brivanib (BMS-540215). This technical guide provides an in-depth overview of the mechanism of action of Brivanib, tailored for researchers, scientists, and drug development professionals. Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), key mediators of tumor angiogenesis and proliferation.
Core Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling
Brivanib functions as an ATP-competitive inhibitor of receptor tyrosine kinases, primarily targeting VEGFR and FGFR families. By blocking the ATP-binding site on these receptors, Brivanib prevents their phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascades that promote tumor growth, angiogenesis, and metastasis.[1][2]
The primary targets of Brivanib are VEGFR-1, VEGFR-2, VEGFR-3, FGFR-1, FGFR-2, and FGFR-3.[1][3] Inhibition of the VEGF signaling pathway is a clinically validated anti-cancer strategy, and the simultaneous inhibition of the FGF signaling pathway may offer a more comprehensive blockade of angiogenesis and could potentially overcome resistance mechanisms to anti-VEGF therapies.[4][5]
Quantitative Inhibition Data
The inhibitory activity of the active metabolite of Brivanib, BMS-540215, has been quantified against various receptor tyrosine kinases. The following table summarizes the key inhibition constants (IC50 and Ki values).
| Target Receptor | IC50 (nmol/L) | Ki (nmol/L) |
| VEGFR-2 | 25 | 26 |
| VEGFR-1 | 380 | Not Reported |
| VEGFR-3 | 10 | Not Reported |
| FGFR-1 | 148 | Not Reported |
| FGFR-2 | 125 | Not Reported |
| FGFR-3 | 68 | Not Reported |
| Data sourced from preclinical studies.[3] |
Downstream Signaling Pathways and Cellular Effects
The dual inhibition of VEGFR and FGFR by Brivanib leads to a cascade of downstream effects, ultimately suppressing tumor growth.
Inhibition of Key Signaling Molecules
In cellular models, Brivanib has been shown to significantly inhibit the phosphorylation of key downstream signaling molecules in response to stimulation by VEGF and basic FGF (bFGF).[6] Specifically, Brivanib treatment leads to a reduction in the phosphorylated levels of:
This inhibition of critical signaling nodes disrupts pathways essential for cell survival and proliferation.
Cellular and In Vivo Consequences
The molecular inhibition translates into significant anti-tumor effects observed both in vitro and in vivo:
-
Inhibition of Cell Proliferation: Brivanib directly inhibits FGF2-induced tumor cell proliferation.[8]
-
Induction of Apoptosis: Treatment with Brivanib is associated with an increase in apoptosis in tumor cells.[3][6]
-
Reduction in Microvessel Density: Consistent with its anti-angiogenic mechanism, Brivanib significantly reduces the density of microvessels within tumors.[3][6]
-
Down-regulation of Cell Cycle Regulators: Brivanib has been shown to down-regulate key cell cycle regulators, including cyclin D1, Cdk-2, Cdk-4, cyclin B1, and phospho-c-Myc.[3]
The following diagram illustrates the primary signaling pathways affected by Brivanib.
Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to elucidate the mechanism of action of Brivanib, based on standard laboratory practices.
Western Blotting for Phosphorylated Protein Analysis
This protocol is used to determine the effect of Brivanib on the phosphorylation status of target proteins like VEGFR-2, FGFR-1, ERK1/2, and Akt.[2][6]
1. Cell Culture and Treatment:
- Culture human hepatocellular carcinoma cells (e.g., SK-HEP1 or HepG2) in appropriate media.
- Starve cells in serum-free media for 24 hours.
- Pre-treat cells with varying concentrations of Brivanib or vehicle control for 2 hours.
- Stimulate cells with recombinant human VEGF or bFGF for 10-15 minutes.
2. Protein Extraction:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated and total VEGFR-2, FGFR-1, ERK1/2, and Akt overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
5. Detection:
- Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Quantify band intensities using densitometry software.
The following diagram outlines the workflow for this Western blotting protocol.
Caption: Workflow for Western blotting analysis.
Immunohistochemistry for Microvessel Density
This protocol is used to assess the anti-angiogenic effects of Brivanib by quantifying microvessel density in tumor tissues.[6][7]
1. Tissue Preparation:
- Fix tumor xenograft tissues in 10% neutral buffered formalin.
- Embed tissues in paraffin (B1166041) and cut into 5 µm sections.
2. Antigen Retrieval:
- Deparaffinize and rehydrate tissue sections.
- Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate sections with a primary antibody against an endothelial cell marker (e.g., CD31 or CD34) overnight at 4°C.
- Incubate with a biotinylated secondary antibody.
- Incubate with an avidin-biotin-peroxidase complex.
- Develop the signal with a diaminobenzidine (DAB) substrate.
- Counterstain with hematoxylin.
4. Imaging and Analysis:
- Dehydrate and mount the sections.
- Capture images of stained sections using a light microscope.
- Quantify microvessel density by counting the number of stained vessels in multiple high-power fields.
The logical relationship for assessing anti-angiogenic effect is as follows:
Caption: Logical flow for angiogenesis assessment.
References
- 1. massivebio.com [massivebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Brivanib Fails to Live Up to the Promise of Early Studies - The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Technical Guide to (R)-Brivanib alaninate-d4: Suppliers, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on (R)-Brivanib alaninate-d4, a deuterated analog of the potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). This document outlines available suppliers, their purity specifications, and detailed experimental protocols for its application in research and development.
Introduction to this compound
(R)-Brivanib alaninate (B8444949) is the L-alanine ester prodrug of Brivanib (B1684546) (BMS-540215), which demonstrates potent and selective inhibition of VEGFR-2 and FGFR-1. The deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses. Its ability to modulate key signaling pathways involved in angiogenesis and tumor progression makes it a significant compound for cancer research.
Suppliers and Purity Specifications
The availability and purity of this compound are critical for the integrity and reproducibility of experimental results. Below is a compilation of known suppliers and their stated purity specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Supplier | Catalog Number | Stated Purity | Additional Information |
| MedChemExpress | HY-10336S1 | Not explicitly stated; CoA available upon request | Molecular Formula: C22H20D4FN5O4, Molecular Weight: 445.48[1] |
| Clearsynth | CS-EO-02510 | High quality; CoA provided | CAS No. (unlabeled): 649735-63-7[2] |
| Toronto Research Chemicals (via Biomall) | B677642 | Not explicitly stated | - |
| Cayman Chemical | - | ≥98% (for unlabeled Brivanib alaninate) | - |
| Axon Medchem | Axon 1864 | 99% (for unlabeled Brivanib alaninate) | Optically pure[3] |
Mechanism of Action: Dual Inhibition of VEGFR-2 and FGFR-1 Signaling
Brivanib exerts its anti-angiogenic and anti-tumor effects by targeting the ATP-binding sites of VEGFR-2 and FGFR-1, thereby inhibiting their kinase activity and downstream signaling cascades. This dual inhibition is crucial as both pathways play significant roles in tumor growth, proliferation, and the development of resistance to anti-angiogenic therapies.[4][5]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 and Fibroblast Growth Factor (FGF) to FGFR-1 initiates a series of intracellular events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). By blocking these initial steps, Brivanib effectively cuts off the tumor's blood supply.
Below is a diagram illustrating the simplified signaling pathways inhibited by Brivanib.
Caption: Brivanib inhibits VEGFR-2 and FGFR-1 signaling pathways.
Experimental Protocols
Quality Control Analysis
A robust quality control protocol is essential to verify the identity and purity of this compound.
Workflow for Quality Control Analysis
Caption: Quality control workflow for this compound.
4.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Method: A reverse-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to an appropriate concentration.
-
Inject a defined volume (e.g., 10 µL) onto the HPLC system.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.
-
-
4.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound and verify the incorporation of deuterium atoms.
-
Method:
-
Utilize an HPLC system coupled to a mass spectrometer.
-
The chromatographic conditions can be similar to those described for the HPLC purity assessment.
-
The mass spectrometer should be operated in positive ion mode to detect the protonated molecule [M+H]+.
-
Expected Mass: The expected monoisotopic mass for C22H20D4FN5O4 is approximately 445.22 g/mol . The observed mass spectrum should confirm this value.
-
In Vitro Cellular Assays
4.2.1. Inhibition of VEGFR-2 and FGFR-1 Phosphorylation
-
Objective: To assess the inhibitory activity of Brivanib on the phosphorylation of its target receptors in a cellular context.[6]
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) or other cancer cell lines expressing VEGFR-2 and FGFR-1 (e.g., SK-HEP1, HepG2).[6]
-
Methodology:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Starvation: Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Treatment: Pre-treat the cells with varying concentrations of Brivanib alaninate for a defined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with recombinant human VEGF or FGF to induce receptor phosphorylation.
-
Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) and phosphorylated FGFR-1, as well as total VEGFR-2 and FGFR-1 as loading controls.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of receptor phosphorylation by Brivanib.
-
This technical guide provides a foundational understanding of this compound for research applications. For specific experimental setups, further optimization based on the cell lines and equipment used is recommended. Always refer to the supplier's Certificate of Analysis for the most accurate purity information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Brivanib Alaninate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivanib (B1684546) alaninate (B8444949) (BMS-582664) is an orally administered L-alanine ester prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][2] Developed for the treatment of various solid tumors, particularly hepatocellular carcinoma (HCC), its pharmacokinetic and metabolic profiles have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME).[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of brivanib alaninate, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.
Introduction
Brivanib alaninate was designed to improve the oral bioavailability of its active moiety, brivanib.[5] Brivanib targets VEGFR-2 and FGFR-1, key regulators of tumor angiogenesis and growth.[6] By inhibiting these pathways, brivanib demonstrates anti-tumor activity.[7] Understanding the ADME properties of brivanib alaninate is crucial for optimizing its therapeutic use and predicting potential drug-drug interactions.
Pharmacokinetics
Brivanib alaninate is rapidly and completely converted to its active form, brivanib, following oral administration.[1] The prodrug itself is generally not detected in systemic circulation.[1]
Absorption
Following oral administration of brivanib alaninate, brivanib is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour in humans.[8] The oral bioavailability of brivanib is significantly improved when administered as the alaninate prodrug, ranging from 55% to 97% across different preclinical species, overcoming the dissolution rate-limited absorption seen with brivanib itself.[5]
Distribution
Brivanib is anticipated to have a high volume of distribution in humans.[5] Preclinical studies in rats have shown good brain penetration, which is consistent with its high intrinsic permeability and lack of active efflux.[5]
Metabolism
Brivanib is extensively metabolized, primarily by hepatic enzymes.[8] The main metabolic pathways are oxidation and conjugation.[1] In vitro studies have identified cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4, as well as multiple sulfotransferases, as the key enzymes involved in brivanib's metabolism.[8]
Excretion
The primary route of elimination for brivanib and its metabolites is through the feces.[1][8] Following a single oral dose of radiolabeled brivanib alaninate in humans, approximately 81.5% of the radioactivity was recovered in the feces and 12.2% in the urine.[8] Renal excretion of unchanged brivanib is minimal.[8]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of brivanib following oral administration of brivanib alaninate in humans and preclinical species.
Table 1: Human Pharmacokinetic Parameters of Brivanib After a Single Oral Dose of Brivanib Alaninate
| Parameter | Value | Reference |
| Dose | 800 mg | [8] |
| Tmax (median) | 1 h | [8] |
| Cmax (geometric mean) | 6146 ng/mL | [8] |
| t½ (mean) | 13.8 h | [8] |
| CL/F (geometric mean) | 14.7 L/h | [8] |
Table 2: Preclinical Oral Bioavailability of Brivanib
| Species | Brivanib Bioavailability | Brivanib Alaninate Bioavailability | Reference |
| Mouse | 22-88% | 55-97% | [5] |
| Rat | 22-88% | 55-97% | [5] |
| Dog | 22-88% | 55-97% | [5] |
| Monkey | 22-88% | 55-97% | [5] |
Experimental Protocols
Human Mass Balance Study
-
Study Design: An open-label, single-dose study in patients with advanced or metastatic solid tumors.[8]
-
Dosing: A single oral dose of 800 mg [¹⁴C]-labeled brivanib alaninate (100 µCi).[8]
-
Sample Collection: Serial blood, urine, and feces samples were collected over a 10-day period.[8]
-
Bioanalysis: Total radioactivity was measured in all matrices. Plasma samples were also analyzed for brivanib concentrations. The specific bioanalytical method for brivanib quantification is not detailed in the provided search results but would typically involve a validated LC-MS/MS method.
In Vitro Metabolism Studies
-
Methodology: In vitro studies were conducted using liver and intestinal fractions (microsomes and S9), plasma, and Caco-2 cells to assess metabolic stability and identify the enzymes responsible for metabolism.[5]
-
Enzyme Phenotyping: The involvement of specific CYP450 enzymes and sulfotransferases was investigated.[8] The exact concentrations of microsomal protein, substrate, and incubation times were not specified in the provided results.
Preclinical Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies were conducted in various preclinical species, including mice, rats, dogs, and monkeys.[5] The specific strains used were not mentioned.
-
Administration: Single intravenous or oral doses of both brivanib and brivanib alaninate were administered.[5] The vehicle used for administration was not detailed.
-
Sample Analysis: Plasma concentrations of brivanib were determined over time to calculate pharmacokinetic parameters. The bioanalytical methods were not specified but likely involved LC-MS/MS.
Visualizations
Metabolic Pathway of Brivanib Alaninate
Caption: Metabolic conversion of brivanib alaninate to brivanib and subsequent elimination.
Brivanib's Inhibition of VEGFR/FGFR Signaling
Caption: Brivanib inhibits VEGFR and FGFR signaling, blocking downstream pathways.
Experimental Workflow for a Human Mass Balance Study
Caption: A typical workflow for a human mass balance study of brivanib alaninate.
Conclusion
Brivanib alaninate effectively delivers its active moiety, brivanib, with improved oral bioavailability. It is rapidly absorbed and extensively metabolized, with fecal excretion being the primary route of elimination. The well-characterized pharmacokinetic profile, coupled with its dual inhibitory action on VEGFR and FGFR pathways, provides a solid foundation for its clinical development. This guide summarizes the key pharmacokinetic and metabolic data, offering a valuable resource for researchers and drug development professionals working on brivanib alaninate or other similar targeted therapies. Further research could focus on elucidating the full spectrum of metabolites and their potential pharmacological activity, as well as exploring the impact of genetic polymorphisms in metabolizing enzymes on brivanib's pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Brivanib alaninate for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Brivanib (B1684546) alaninate (B8444949) (BMS-582664) is an orally available small molecule that acts as a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Developed by Bristol-Myers Squibb, it is the alanine (B10760859) ester prodrug of brivanib (BMS-540215), which is hydrolyzed to its active form in vivo.[1] Brivanib competitively binds to the ATP-binding domain of these receptors, thereby inhibiting downstream signaling pathways crucial for tumor angiogenesis, growth, and survival.[3] This technical guide provides a comprehensive overview of brivanib alaninate, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its evaluation.
Mechanism of Action
Brivanib exerts its anti-tumor activity by targeting key drivers of angiogenesis and tumor cell proliferation. It shows potent inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, and also demonstrates significant activity against VEGFR-1 and VEGFR-3.[1] Additionally, brivanib effectively inhibits FGFR-1 and FGFR-2, which are implicated in tumor cell proliferation, survival, and resistance to anti-angiogenic therapies.[1] The dual inhibition of both VEGFR and FGFR pathways provides a broader spectrum of anti-tumor activity and may overcome resistance mechanisms that can arise from targeting a single pathway.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of brivanib and its active moiety, BMS-540215.
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of Brivanib (BMS-540215)
| Target/Assay | IC50 (nmol/L) | Ki (nmol/L) | Reference(s) |
| Kinase Activity | |||
| VEGFR-1 | 380 | - | [1] |
| VEGFR-2 | 25 | 26 | [1] |
| VEGFR-3 | 10 | - | [1] |
| FGFR-1 | 148 | - | [1] |
| FGFR-2 | 125 | - | [1] |
| FGFR-3 | 68 | - | [1] |
| Cell-Based Activity | |||
| VEGF-stimulated HUVEC Proliferation | 40 | - | [1] |
| FGF-stimulated HUVEC Proliferation | 276 | - | [1] |
Table 2: In Vivo Efficacy of Brivanib Alaninate in Xenograft Models
| Tumor Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Reference(s) |
| H3396 | 60 | 85 | [4] |
| H3396 | 90 | 97 | [4] |
| L2987 (non-small cell lung) | 80 | 85 | [4] |
| L2987 (non-small cell lung) | 107 | 97 | [4] |
| 06-0606 (patient-derived HCC) | 50 | 55 | [4] |
| 06-0606 (patient-derived HCC) | 100 | 13 | [4] |
Signaling Pathways
Brivanib's therapeutic potential stems from its ability to disrupt critical signaling cascades downstream of VEGFR and FGFR.
VEGFR-2 Signaling Pathway and Brivanib Inhibition
References
In Vitro Enzymatic Activity of (R)-Brivanib Alaninate-d4: A Technical Guide
(R)-Brivanib alaninate-d4 is the deuterated form of Brivanib (B1684546) alaninate (B8444949), a prodrug that is rapidly hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215).[1][2] Brivanib is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[3][4] This technical guide provides a comprehensive overview of the in vitro enzymatic activity of Brivanib, which is expected to be equivalent to its deuterated form, this compound.
Mechanism of Action
Brivanib exerts its therapeutic effect by targeting key signaling pathways involved in tumor angiogenesis and proliferation.[5] It acts as a dual inhibitor of VEGFR and FGFR, preventing the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[5][6] The primary mechanism of inhibition is through competition with ATP for the kinase binding site on these receptors.[3][7]
Quantitative Inhibition Data
The inhibitory activity of Brivanib's active form, BMS-540215, has been quantified against a panel of kinases, demonstrating its potency and selectivity.
| Target Kinase | IC50 (nM) | Ki (nM) |
| VEGFR-1 | 380 | - |
| VEGFR-2 | 25 | 26 |
| VEGFR-3 | 10 | - |
| FGFR-1 | 148 | - |
| FGFR-2 | 125 | - |
| FGFR-3 | 68 | - |
| PDGFRβ | >1900 | - |
| EGFR | >1900 | - |
| LCK | >1900 | - |
| PKCα | >1900 | - |
| JAK-3 | >1900 | - |
Data compiled from multiple sources.[3][8]
Signaling Pathway Inhibition
Brivanib's dual inhibition of VEGFR and FGFR disrupts critical signaling pathways implicated in tumorigenesis.
Caption: Brivanib inhibits both VEGFR and FGFR signaling pathways.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the enzymatic activity of Brivanib.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.
Materials:
-
Recombinant GST-fusion kinase (e.g., GST-VEGFR2, GST-Flk-1)[8]
-
Peptide or protein substrate[8]
-
This compound or its active form, Brivanib (BMS-540215)
-
[γ-³³P]ATP[8]
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.0, 25 μg/mL BSA, 1.5-4 mM MnCl₂, 0.5 mM DTT)[8]
-
15% Trichloroacetic acid (TCA)[8]
-
Unifilter plates[8]
-
Scintillation counter[8]
Procedure:
-
Prepare serial dilutions of the test compound (Brivanib) in a suitable solvent (e.g., 10% DMSO).[8]
-
In a reaction plate, combine the recombinant kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.[8]
-
Incubate the reaction mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 27°C).[8]
-
Terminate the reaction by precipitating the proteins with cold TCA.[8]
-
Collect the precipitates onto unifilter plates.[8]
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.[8]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for an in vitro radiometric kinase assay.
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of a compound to inhibit receptor phosphorylation within a cellular context.
Materials:
-
Cell lines expressing the target receptors (e.g., SK-HEP1, HepG2)[4][6]
-
This compound or its active form, Brivanib
-
Lysis buffer[4]
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-FGFR-1)[4][6]
-
Secondary antibodies (HRP-conjugated)[4]
-
Chemiluminescent detection system[4]
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).[4]
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF or bFGF) for a short period.[4][6]
-
Lyse the cells to extract total protein.[4]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of the target receptors.[4][6]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent detection system and quantify the band intensities to determine the extent of inhibition.[4]
Conclusion
The in vitro enzymatic data robustly demonstrate that Brivanib, the active form of this compound, is a potent and selective dual inhibitor of VEGFR and FGFR tyrosine kinases. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar kinase inhibitors. The deuterated form, this compound, is anticipated to exhibit a nearly identical in vitro enzymatic activity profile to the non-deuterated compound and serves as a valuable tool for analytical and metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. massivebio.com [massivebio.com]
- 6. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
(R)-Brivanib alaninate-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Brivanib alaninate-d4, a deuterated form of the investigational anti-cancer agent Brivanib alaninate (B8444949). This document covers its core physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Physicochemical Properties
This compound is the deuterium-labeled version of (R)-Brivanib alaninate, a prodrug developed by Bristol-Myers Squibb. The incorporation of deuterium (B1214612) isotopes can be utilized in pharmacokinetic and metabolic studies.
| Property | Value |
| Compound Name | This compound |
| Synonyms | BMS-582664-d4 |
| Molecular Formula | C₂₂H₂₀D₄FN₅O₄[1] |
| Molecular Weight | 445.48 g/mol [1] |
| CAS Number | Not Available (NA)[2] |
| Non-deuterated CAS | 649735-63-7[3] |
Mechanism of Action
Brivanib alaninate is an orally administered prodrug that is hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[3][4][5]
The primary mechanism involves competitive inhibition of ATP binding to the kinase domains of these receptors, which are crucial for tumor angiogenesis (the formation of new blood vessels) and cell proliferation.[1] By blocking these pathways, Brivanib aims to cut off the supply of nutrients and growth factors to tumor cells, thereby impeding tumor growth.[3][4] Its inhibitory action has been demonstrated against multiple receptors in the VEGFR and FGFR families.[3][4]
Signaling Pathways
Brivanib targets the signaling cascades initiated by VEGF and FGF, which are critical for tumor progression. Upon binding of their respective ligands (VEGF and FGF), VEGFR and FGFR dimerize and autophosphorylate, activating downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis, and also directly stimulate tumor cell growth.
Brivanib blocks the initial autophosphorylation of VEGFR-2 and FGFR-1, thereby inhibiting the activation of key downstream effectors like ERK1/2 and Akt.[6][7] This dual inhibition is significant as FGF signaling has been implicated in the development of resistance to therapies that target only the VEGF pathway.
Quantitative Data
In Vitro Potency of Active Moiety (BMS-540215)
The active form of Brivanib alaninate, BMS-540215, demonstrates potent inhibition of key tyrosine kinases involved in angiogenesis.
| Target | IC₅₀ (nmol/L) |
| VEGFR-1 | 380[3] |
| VEGFR-2 | 25[3] |
| VEGFR-3 | 10[3] |
| FGFR-1 | 148[3] |
| FGFR-2 | 125[3] |
| FGFR-3 | 68[3] |
In Vivo Efficacy in Human HCC Xenograft Models
Brivanib has shown significant tumor growth inhibition in various patient-derived hepatocellular carcinoma (HCC) xenograft models in mice.
| Xenograft Line | Treatment (100 mg/kg daily) | T/C Ratio |
| 06-0606 | Brivanib | 0.13[6] |
| 2-1318 | Brivanib | 0.38[6] |
| 5-1318 | Brivanib | 0.40[6] |
| 26-1004 | Brivanib | 0.34[6] |
| 30-1004 | Brivanib | 0.60[6] |
| 2006 | Brivanib | 0.38[6] |
| T/C Ratio: Median tumor weight of treated group vs. control group. A ratio ≤0.42 is considered an active response.[6] |
Experimental Protocols
In Vivo Antitumor Activity in HCC Xenograft Model
This protocol outlines the methodology used to assess the efficacy of Brivanib in suppressing tumor growth in a mouse model with patient-derived HCC xenografts.[6][7]
Methodology:
-
Animal Model : Athymic nude mice are used for the study.[8]
-
Tumor Implantation : Patient-derived HCC tumor fragments are implanted subcutaneously into the flanks of the mice.[6][7]
-
Treatment Administration : Once tumors reach a specified volume, mice are randomized into treatment and control groups. Brivanib is diluted in a suitable vehicle (e.g., 30% Captisol in water) and administered daily via oral gavage at doses such as 50 or 100 mg/kg. The control group receives the vehicle alone.[6]
-
Efficacy Evaluation : Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals. Tumor volume is calculated, and mouse body weight is recorded as a measure of toxicity.[6]
In Vitro Western Blotting for Signaling Pathway Analysis
This protocol details the investigation of Brivanib's effect on VEGFR-2 and FGFR-1 signaling pathways in cancer cell lines like SK-HEP1 and HepG2.[6]
Methodology:
-
Cell Culture and Treatment : SK-HEP1 or HepG2 cells are cultured in appropriate media. For the experiment, cells are treated with Brivanib (e.g., 2 µmol/L) for 24 hours.[6]
-
Stimulation : Following treatment, cells are stimulated with growth factors such as VEGF (e.g., 40 ng/mL) or basic FGF (bFGF) for a short period (e.g., 15 minutes) to activate the signaling pathways.[6]
-
Protein Extraction : Cells are washed with ice-cold buffer and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[6]
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).[6]
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 100 µg) from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting :
-
The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of VEGFR-2, FGFR-1, ERK1/2, and Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6]
-
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to determine the inhibitory effect of Brivanib.[6]
Conclusion
This compound is a valuable tool for research in oncology, particularly for studies involving drug metabolism and pharmacokinetics. Its active moiety, Brivanib, is a dual inhibitor of VEGFR and FGFR signaling, key pathways in tumor angiogenesis and proliferation. The data presented in this guide underscore its potent in vitro and in vivo activity, particularly in models of hepatocellular carcinoma. While its clinical development has faced challenges, the compound remains a significant subject for preclinical research into anti-angiogenic and anti-proliferative cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brivanib Alaninate-d4 | Axios Research [axios-research.com]
- 3. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 4. massivebio.com [massivebio.com]
- 5. adooq.com [adooq.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide on the Solubility and Stability of (R)-Brivanib alaninate-d4 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (R)-Brivanib alaninate-d4 in Dimethyl Sulfoxide (DMSO), a common solvent used in drug discovery and development. This document summarizes available data, provides detailed experimental protocols for characterization, and discusses the implications of deuteration on the compound's physicochemical properties.
Introduction to this compound
(R)-Brivanib alaninate (B8444949) is a prodrug of Brivanib (B1684546) (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] These receptors are key mediators of tumor angiogenesis and cell proliferation.[2] Brivanib alaninate is designed to improve the oral bioavailability of Brivanib.[3] The "-d4" designation indicates that four hydrogen atoms in the alaninate moiety have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution is often employed to alter the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties through the kinetic isotope effect.[][5]
Solubility in DMSO
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent widely used for dissolving a broad range of small molecules for in vitro assays and high-throughput screening.
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility |
| (R)-Brivanib alaninate | DMSO | ≥22.05 mg/mL[6] |
| This compound | DMSO | Estimated to be similar to or slightly higher than the non-deuterated form |
The introduction of deuterium is not expected to dramatically alter the solubility in DMSO. In some cases, deuteration has been observed to slightly increase the solubility of small molecules.[7] Therefore, it is reasonable to expect that this compound exhibits excellent solubility in DMSO, likely exceeding 22 mg/mL.
Stability in DMSO
The chemical stability of compounds in DMSO is a critical factor for ensuring the integrity of stock solutions used in research and screening.
General Considerations and Stability Data
While specific stability studies on this compound in DMSO are not publicly documented, general principles for small molecule stability in DMSO provide valuable guidance. The stability of compounds in DMSO is influenced by several factors including storage temperature, presence of water, and exposure to light.[8] Brivanib alaninate, as a prodrug, is susceptible to hydrolysis.[9]
Key Factors Affecting Stability in DMSO:
-
Temperature: Lower temperatures significantly slow down degradation processes.
-
Water Content: DMSO is hygroscopic, and absorbed water can facilitate hydrolysis of susceptible compounds.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially impact compound stability.[10]
Based on these principles, the following storage conditions are recommended to maximize the stability of this compound in DMSO.
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -80°C or -20°C | Minimizes thermal degradation and slows chemical reactions. |
| Short-term: 4°C | Acceptable for immediate use, but not for extended periods. | |
| Moisture | Use anhydrous DMSO; store in tightly sealed containers. | Prevents hydrolysis. |
| Light | Store in amber vials or in the dark. | Protects against photodegradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller volumes. | Minimizes the number of freeze-thaw cycles for the bulk stock. |
Deuteration at metabolically susceptible positions can increase the metabolic stability of a drug by slowing down enzyme-mediated bond cleavage (the kinetic isotope effect).[5][11] While this primarily affects in vivo metabolism, the increased strength of the C-D bond compared to the C-H bond may also contribute to slightly enhanced chemical stability in solution, although this effect is generally less pronounced than the metabolic effect.[]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound in DMSO.
Protocol for Solubility Determination by HPLC
This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer following dissolution in DMSO.
Objective: To determine the kinetic solubility of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Sample Preparation for HPLC:
-
Filter the samples through a 0.45 µm filter to remove any precipitate.
-
Transfer the filtrate to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable linear gradient to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at the λmax of this compound.
-
Quantification: Determine the concentration of the compound in the filtrate by comparing the peak area to a standard curve prepared from a fresh DMSO stock. The highest concentration that remains in solution is the kinetic solubility.
-
Protocol for Stability Assessment by LC-MS
This protocol outlines a method to assess the chemical stability of this compound in a DMSO stock solution over time.
Objective: To evaluate the stability of this compound in DMSO under defined storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the solution into multiple vials for analysis at different time points.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature), protected from light.
-
-
Time Point Analysis (T=0, T=1 week, T=1 month, etc.):
-
At each time point, retrieve a sample vial.
-
Dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for LC-MS analysis.
-
-
LC-MS Analysis:
-
LC System: Utilize a UHPLC or HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
MS System: A mass spectrometer capable of full scan and product ion scan (MS/MS) analysis.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition:
-
Monitor the parent ion of this compound.
-
Perform full scans to detect potential degradation products.
-
If new peaks are observed, perform MS/MS to aid in structural elucidation.
-
-
-
Data Analysis:
-
Calculate the percentage of the initial compound remaining at each time point by comparing the peak area of the parent ion to the T=0 sample.
-
A decrease in the parent compound concentration and the appearance of new peaks indicate degradation.
-
References
- 1. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Note: High-Throughput Quantification of Brivanib in Human Plasma using LC-MS/MS with (R)-Brivanib alaninate-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brivanib in human plasma. Brivanib is the active metabolite of the prodrug Brivanib alaninate (B8444949), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) signaling pathways.[1] Accurate quantification of Brivanib is crucial for pharmacokinetic studies and clinical research. This method employs a stable isotope-labeled internal standard, (R)-Brivanib alaninate-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[2] The protocol utilizes a straightforward protein precipitation for sample preparation, enabling a high-throughput workflow suitable for the analysis of a large number of samples.
Introduction
Brivanib alaninate is an investigational oral agent for cancer treatment that is rapidly and completely hydrolyzed in vivo to its active form, Brivanib.[1] Brivanib targets key angiogenesis pathways, making it a subject of interest in oncology research. To support preclinical and clinical development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile.
Stable isotope-labeled internal standards, such as deuterated analogs, are considered the gold standard in quantitative LC-MS/MS due to their ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for potential analytical variability.[2] this compound serves as an ideal internal standard for the quantification of Brivanib.
This application note provides a comprehensive protocol for the extraction and quantification of Brivanib in human plasma, along with typical performance characteristics of the method.
Signaling Pathway of Brivanib
Brivanib functions by inhibiting the tyrosine kinase activity of VEGFR and FGFR, which are critical for tumor angiogenesis and growth. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway showing Brivanib's inhibition of VEGFR and FGFR.
Experimental Protocols
Materials and Reagents
-
Brivanib analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Brivanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Brivanib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Brivanib Working Solutions: Prepare serial dilutions of the Brivanib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for extracting a wide range of drugs from plasma samples.[3][4][5]
-
Pipette 50 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of tyrosine kinase inhibitors.[3][6][7][8]
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, linear gradient to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B at 4.1 min, and re-equilibrate for 0.9 min. Total run time: 5.0 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| Brivanib | 400.2 | 284.1 | 100 | 35 |
| This compound (IS) | 446.2 | 404.2 | 100 | 30 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[9] The following table summarizes typical performance characteristics for such an assay.
Table 3: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linear Dynamic Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the internal standard |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles |
| Stability (Bench-Top, 24h) | Stable |
| Stability (Long-Term, -80°C) | Stable for at least 3 months |
Data Analysis
Quantification is performed by calculating the peak area ratio of Brivanib to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of Brivanib in QC and unknown samples are then determined from this calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Brivanib in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies in drug development and other research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective quantification of 11 tyrosine kinase inhibitors and caffeine in human plasma by validated LC-MS/MS method with potent phospholipids clean-up procedure. Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Application Note and Protocol: Preparation of (R)-Brivanib alaninate-d4 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Brivanib alaninate (B8444949) is the prodrug of Brivanib, a potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases. (R)-Brivanib alaninate-d4 is the deuterium-labeled version of Brivanib alaninate.[1][2] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the method.[1][3] This document provides a detailed protocol for the preparation of stock solutions of this compound for research purposes.
Compound Data and Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀D₄FN₅O₄ | [1][2] |
| Molecular Weight | 445.48 g/mol | [1][2] |
| Appearance | Solid powder | [4] |
| Solubility (non-deuterated) | 82 mg/mL in DMSO (185.75 mM), 82 mg/mL in Ethanol (185.75 mM) | [5] |
| Storage of Solid | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 1 year in a suitable solvent | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional, but recommended)[5]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for the compound and all reagents before starting the procedure.
3.3. Calculations
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 445.48 g/mol / 1000
-
Mass (mg) = 4.4548 mg
Therefore, you will need to weigh approximately 4.45 mg of this compound.
3.4. Step-by-Step Procedure
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which is crucial when handling deuterated and/or hygroscopic compounds.[6][7]
-
Weighing: Accurately weigh the calculated amount of this compound using a calibrated analytical balance. Quantitatively transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[5] Visually inspect the solution to ensure complete dissolution.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.
-
Storage: Store the stock solution at -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Brivanib Alaninate | 649735-63-7 - Coompo [coompo.com]
- 5. Brivanib (alaninate) | Autophagy | VEGFR | FGFR | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell-Based Assays Using Brivanib Alaninate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivanib (B1684546) alaninate (B8444949) is a potent, orally available small molecule that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] By targeting these key signaling pathways, Brivanib alaninate effectively inhibits angiogenesis and tumor cell proliferation, making it a compound of significant interest in oncology research, particularly for hepatocellular carcinoma (HCC).[1][3] Brivanib alaninate is the prodrug of brivanib (BMS-540215), which is hydrolyzed to its active form in vivo.[4] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of Brivanib alaninate, along with key performance data and pathway diagrams.
Data Presentation
The inhibitory activity of Brivanib, the active moiety of Brivanib alaninate, has been quantified across various kinase and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) to illustrate its potency and selectivity.
| Target/Assay | Cell Line/System | IC50 Value (nM) | Reference |
| Kinase Inhibition | |||
| VEGFR-2 | Kinase Assay | 25 | [5][6] |
| VEGFR-1 | Kinase Assay | 380 | [6] |
| FGFR-1 | Kinase Assay | 148 | [7] |
| Cellular Activity | |||
| VEGF-stimulated Proliferation | HUVECs | 40 | [1][8] |
| FGF-stimulated Proliferation | HUVECs | 276 | [1][8] |
Signaling Pathway and Mechanism of Action
Brivanib alaninate exerts its anti-tumor effects by competitively inhibiting ATP binding to the kinase domains of VEGFR and FGFR.[6] This dual inhibition blocks the activation of downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for endothelial and tumor cell proliferation, migration, and survival.[2][3]
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of Brivanib alaninate on the proliferation of endothelial cells (e.g., HUVECs) or cancer cell lines (e.g., SK-HEP1, HepG2).
Materials:
-
HUVEC, SK-HEP1, or HepG2 cells
-
Complete growth medium (cell-type specific)
-
96-well cell culture plates
-
Brivanib alaninate (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.[1]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Brivanib alaninate in growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the Brivanib alaninate dilutions. Include vehicle control (medium with DMSO) and no-cell blank wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.[1]
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of Brivanib alaninate concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brivanib (alaninate) | Autophagy | VEGFR | FGFR | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Administration of Brivanib Alaninate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo dosing and administration of Brivanib (B1684546) alaninate (B8444949) in mouse models of cancer. The protocols are based on established preclinical studies and are intended to assist in the design and execution of similar research.
Brivanib alaninate is the L-alanine ester prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][2][3][4] It is an orally available agent that has been evaluated in various cancer models.[5] Upon oral administration, Brivanib alaninate is rapidly and completely hydrolyzed in vivo to its active moiety, brivanib.[4][6] This conversion allows for the use of completely aqueous vehicles and improves oral bioavailability.[6]
Mechanism of Action
Brivanib exerts its anti-tumor activity by inhibiting the tyrosine kinase activity of VEGFR and FGFR.[1][2][3] These receptors are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5] By blocking VEGFR and FGFR signaling, brivanib can inhibit tumor-induced angiogenesis, reduce tumor cell proliferation, and induce apoptosis.[1][3]
Specifically, brivanib has been shown to inhibit VEGFR-2 and FGFR-1.[5] In preclinical models, treatment with brivanib led to a decrease in phosphorylated VEGFR-2, reduced microvessel density, and inhibition of downstream signaling pathways such as the Extracellular signal-regulated kinase (ERK) and Akt pathways.[1][3]
Quantitative Dosing Information
The following table summarizes the in vivo dosing of Brivanib alaninate in various mouse models as reported in preclinical studies. The administration route for all listed studies was oral gavage.
| Mouse Model | Tumor Type | Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| Nude Mice | Human Hepatocellular Carcinoma (HCC) Xenografts | 50 and 100 | Daily for 12 days | 30% Captisol in water | [1] |
| Nude Mice | Human Tumor Xenografts | 60 | Daily | Not Specified | [6] |
| RIP1-Tag2;Rag1-null Mice | Pancreatic Neuroendocrine Tumors (PNET) | 75 | Daily | Not Specified | [7] |
| Athymic Mice | Human Lung Carcinoma (L2987) Xenograft | Not Specified | Not Specified | Not Specified | [5] |
| Nude Mice | Patient-Derived HCC Xenografts | 100 | Daily for 12 days | 30% Captisol in water | [1] |
Experimental Protocols
Below are detailed protocols for a typical in vivo efficacy study using Brivanib alaninate in a mouse xenograft model.
Cell Culture and Tumor Implantation
-
Cell Lines: Human cancer cell lines (e.g., hepatocellular carcinoma lines like SK-HEP1 and HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3]
-
Animal Models: Athymic nude mice are commonly used for xenograft studies.[1][5]
-
Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Brivanib Alaninate Formulation and Administration
-
Formulation: Brivanib alaninate can be formulated in a vehicle of 30% Captisol in water for oral administration.[1]
-
Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer Brivanib alaninate or the vehicle control orally via gavage.
-
Dosing is typically performed daily.
-
Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (length × width²) / 2.
-
Body Weight: Monitor the body weight of the mice to assess toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analysis:
Concluding Remarks
Brivanib alaninate has demonstrated significant anti-tumor activity in various preclinical mouse models, particularly in hepatocellular carcinoma. Its dual inhibition of VEGFR and FGFR signaling provides a strong rationale for its investigation in cancers where angiogenesis is a key driver of disease progression. The protocols and data presented here offer a foundation for researchers to design and conduct further in vivo studies to explore the therapeutic potential of Brivanib alaninate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of [14C]brivanib alaninate after oral administration to rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and validation of biomarkers that respond to treatment with brivanib alaninate, a small-molecule VEGFR-2/FGFR-1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
Application Notes and Protocols for the Mass Spectrometric Detection of (R)-Brivanib alaninate-d4
Introduction
Brivanib (B1684546) is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][2] It is formulated as the l-alanine (B1666807) ester prodrug, (R)-Brivanib alaninate (B8444949), to enhance its oral bioavailability.[2][3] In vivo, brivanib alaninate is rapidly and completely converted to its active moiety, brivanib (BMS-540215).[2][4] The quantification of brivanib and its prodrug in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of (R)-Brivanib alaninate-d4, which is suitable for use as an internal standard in quantitative bioanalysis.
Brivanib exerts its anti-tumor effects by inhibiting VEGFR-2 and FGFR-1, thereby blocking downstream signaling cascades that promote tumor angiogenesis and cell proliferation.[5][6][7][8] Understanding the exposure of both the prodrug and the active drug is essential for correlating pharmacokinetic profiles with pharmacodynamic responses.
I. Mass Spectrometry Parameters
The following tables summarize the proposed and required mass spectrometry parameters for the detection of this compound and the active drug, brivanib. These parameters should be optimized on the specific instrument being used.
Table 1: Proposed MRM Transitions and Compound Parameters
| Analyte | Formula | Molecular Weight ( g/mol ) | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q2) (m/z) | Proposed Collision Energy (eV) |
| This compound | C₂₂H₂₀D₄FN₅O₄ | 445.48 | 446.5 | To be determined | To be determined |
| Brivanib alaninate | C₂₂H₂₄FN₅O₄ | 441.46 | 442.5 | To be determined | To be determined |
| Brivanib (BMS-540215) | C₁₉H₁₇FN₄O₂ | 352.36 | 353.4 | To be determined | To be determined |
| Brivanib IS ([¹³C₃,¹⁵N₂]BMS-540215) | C₁₆¹³C₃H₁₇FN₂¹⁵N₂O₂ | 357.36 | 358.4 | To be determined | To be determined |
Note: The use of a stable isotope-labeled internal standard for brivanib, such as [¹³C₃,¹⁵N₂]BMS-540215, has been reported and is recommended for accurate quantification of the active moiety.[2]
Table 2: General Mass Spectrometer Settings (Example for Sciex API 4000)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Gas 1 (Nebulizer Gas) | 40 psi |
| Ion Source Gas 2 (Turbo Gas) | 50 psi |
| Curtain Gas | 25 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Declustering Potential (DP) | To be determined |
| Entrance Potential (EP) | To be determined |
| Collision Cell Exit Potential (CXP) | To be determined |
II. Experimental Protocols
A. Protocol for Optimization of MS Parameters
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound, brivanib alaninate, and brivanib in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Infusion: Directly infuse a diluted solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) of each analyte into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion (Q1) Determination: Acquire full scan mass spectra in the positive ion mode to confirm the [M+H]⁺ ion for each analyte as listed in Table 1.
-
Product Ion (Q2) Scan: Perform a product ion scan on the selected precursor ion for each analyte to identify the most abundant and stable fragment ions.
-
Collision Energy (CE) Optimization: For the most promising product ions, perform a collision energy optimization experiment to determine the CE that yields the highest intensity for each transition.
-
MRM Method Creation: Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor/product ion transitions and collision energies. It is recommended to monitor at least two transitions per analyte for confirmatory analysis.
B. Protocol for Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound and brivanib from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at an appropriate concentration).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
C. Protocol for LC-MS/MS Analysis
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
III. Visualizations
Caption: Simplified signaling pathway of Brivanib action.
Caption: Experimental workflow for this compound detection.
References
- 1. tecan.com [tecan.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Discovery and validation of biomarkers that respond to treatment with brivanib alaninate, a small-molecule VEGFR-2/FGFR-1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Brivanib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Application Note and Protocol
Introduction
Brivanib is a selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), key signaling pathways implicated in tumor angiogenesis and progression. As Brivanib advances through clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is crucial for pharmacokinetic assessments, dose-response modeling, and overall drug development. This document details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Brivanib in human plasma, employing a deuterated internal standard (IS) to ensure accuracy and precision. The use of a stable isotope-labeled internal standard, such as Brivanib-d4, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis.[1][2]
This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method validation parameters. The described method is intended for researchers, scientists, and drug development professionals involved in the clinical and preclinical evaluation of Brivanib.
Signaling Pathway of Brivanib
Brivanib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both VEGFR and FGFR. This dual inhibition blocks downstream signaling cascades that are critical for tumor angiogenesis, proliferation, and survival. The simplified signaling pathway is illustrated below.
Experimental Workflow
The bioanalytical workflow for the quantification of Brivanib in human plasma is a multi-step process designed to ensure accurate and reproducible results. The key stages of the workflow are outlined in the diagram below.
Materials and Methods
Reagents and Chemicals
-
Brivanib reference standard (purity >99%)
-
Brivanib-d4 (deuterated internal standard, purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Brivanib and Brivanib-d4 in methanol.
-
Working Solutions:
-
Prepare a series of Brivanib working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the Brivanib stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a Brivanib-d4 internal standard working solution at a concentration of 100 ng/mL by diluting the Brivanib-d4 stock solution with 50:50 (v/v) acetonitrile:water.
-
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the Brivanib working solutions to prepare CS at concentrations ranging from 1 to 2000 ng/mL.
-
Spike blank human plasma with separate Brivanib working solutions to prepare QC samples at four levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 1600 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the Brivanib-d4 internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Brivanib: m/z [M+H]+ → fragment ion |
| Brivanib-d4: m/z [M+H]+ → fragment ion | |
| Collision Energy | Optimized for Brivanib and Brivanib-d4 |
| Source Temperature | 500°C |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the quantitative data from the method validation.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Brivanib | 1 - 2000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| LQC | 3 | ≤ 8 | 92 - 108 | ≤ 12 | 88 - 112 |
| MQC | 100 | ≤ 6 | 95 - 105 | ≤ 10 | 90 - 110 |
| HQC | 1600 | ≤ 5 | 96 - 104 | ≤ 8 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Brivanib Recovery (%) | Brivanib-d4 Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 3 | 85 - 95 | 83 - 93 | 0.95 - 1.05 | 0.98 - 1.02 |
| HQC | 1600 | 88 - 98 | 86 - 96 | 0.93 - 1.03 | 0.97 - 1.03 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Brivanib in human plasma using a deuterated internal standard. The method demonstrates excellent linearity, accuracy, precision, and minimal matrix effects, making it suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The use of a simple protein precipitation for sample preparation allows for high-throughput analysis. This validated method will be a valuable tool for researchers and scientists working on the development of Brivanib.
References
Application of (R)-Brivanib Alaninate-d4 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Brivanib alaninate (B8444949) is the L-alanine ester prodrug of Brivanib (B1684546) (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1] By targeting these key signaling pathways involved in tumor angiogenesis, Brivanib has been investigated as a potential anti-cancer agent.[1] Understanding the metabolism and pharmacokinetics of Brivanib is crucial for its development and clinical application.
Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, ensuring accuracy and precision in quantitative assays.[2] (R)-Brivanib alaninate-d4, a deuterium-labeled version of the prodrug, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify Brivanib and its prodrug in biological matrices.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in drug metabolism studies of Brivanib.
Mechanism of Action of Brivanib
Brivanib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFR and FGFR.[1] These receptors play a critical role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking the signaling cascades initiated by VEGF and FGF, Brivanib can inhibit tumor-associated neovascularization, leading to a reduction in tumor growth.[5]
Application Notes
Bioanalytical Method Development
This compound is the recommended internal standard for the quantification of Brivanib and its prodrug in biological matrices such as plasma, urine, and tissue homogenates.[3][4] Its use in LC-MS/MS assays significantly improves the accuracy and precision of the method by compensating for variability in sample preparation and instrument response.[2]
Key advantages of using this compound:
-
Co-elution: The deuterated standard co-elutes with the unlabeled analyte, experiencing similar matrix effects and ionization suppression or enhancement.
-
Similar Extraction Recovery: It exhibits nearly identical extraction recovery to the analyte, ensuring accurate correction for sample loss during processing.
-
Mass Differentiation: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer.
In Vitro Metabolism Studies
In vitro metabolism studies are essential for understanding the metabolic fate of a new chemical entity. This compound can be used as an internal standard in these assays to accurately quantify the depletion of the parent drug over time.
-
Liver Microsomal Stability Assay: This assay provides information on the intrinsic clearance of a compound by phase I enzymes, primarily cytochrome P450s.
-
Hepatocyte Metabolism Assay: This assay utilizes intact liver cells and provides a more comprehensive picture of drug metabolism, including both phase I and phase II metabolic pathways.
Experimental Protocols
Protocol 1: Quantification of Brivanib in Human Plasma using LC-MS/MS
Objective: To quantify the concentration of Brivanib in human plasma samples.
Materials:
-
Human plasma samples
-
Brivanib analytical standard
-
This compound (as internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of Brivanib into blank human plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of this compound working solution (concentration to be optimized based on instrument sensitivity).
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Alternatively, for higher sensitivity, perform solid-phase extraction.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Brivanib and this compound.
-
-
Data Analysis:
-
Quantify the concentration of Brivanib in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.
-
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of Brivanib in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Brivanib
-
This compound (as internal standard)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and Brivanib (final concentration typically 1 µM).
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing this compound.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.
-
-
Data Analysis:
-
Determine the percentage of Brivanib remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Data Presentation
Pharmacokinetic Parameters of Brivanib
Brivanib alaninate is rapidly and completely converted to its active moiety, Brivanib, in vivo.[1] The pharmacokinetic parameters of Brivanib have been characterized in various species.[6]
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Dose (mg/kg) | - | - | - | - | 800 (oral)[7] |
| Cmax (ng/mL) | - | - | - | - | 6146 (geometric mean)[7] |
| Tmax (h) | - | - | - | - | 1 (median)[7] |
| t½ (h) | - | - | - | - | 13.8 (mean)[7] |
| CL/F (L/h) | - | - | - | - | 14.7 (geometric mean)[7] |
| Oral Bioavailability (%) | 55-97[6] | 55-97[6] | 55-97[6] | 55-97[6] | - |
Data for some preclinical species are presented as a range across species as specific values were not available in the public literature.[6]
In Vitro Metabolic Stability of Brivanib
Brivanib is extensively metabolized, with metabolites accounting for a significant portion of the excreted dose.[1][7] In vitro studies have shown that Brivanib alaninate is rapidly hydrolyzed to Brivanib in liver and intestinal fractions.[8]
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint) |
| Human | Liver Microsomes | < 10 (for prodrug hydrolysis)[8] | - |
| Mouse | Liver S9 | < 10 (for prodrug hydrolysis)[8] | - |
| Rat | Liver S9 | < 10 (for prodrug hydrolysis)[8] | - |
| Dog | Liver S9 | < 10 (for prodrug hydrolysis)[8] | - |
| Monkey | Liver S9 | < 10 (for prodrug hydrolysis)[8] | - |
Quantitative data for the metabolic stability of the active moiety, Brivanib, were not available in the reviewed literature.
Metabolite Profile of Brivanib
Following oral administration of [¹⁴C]brivanib alaninate, the majority of radioactivity is excreted in the feces.[7] Brivanib is the major circulating component in plasma, while metabolites account for a significant portion of the total radioactivity.[1][7] The primary metabolic pathways are oxidation and conjugation.[1]
| Matrix | Species | Major Component | Primary Metabolic Pathways | % of Dose Excreted |
| Feces | Human | Metabolites | Oxidative and Conjugative | 81.5% of radioactivity[7] |
| Urine | Human | Metabolites | Oxidative and Conjugative | 12.2% of radioactivity[7] |
| Plasma | Human | Brivanib | - | - |
A detailed quantitative breakdown of individual metabolites was not available in the public literature.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Brivanib in biological matrices during drug metabolism and pharmacokinetic studies. The provided protocols for bioanalysis and in vitro metabolism assays serve as a foundation for researchers in the field of drug development. The summarized data on the pharmacokinetics and metabolism of Brivanib highlight its rapid conversion from the prodrug, extensive metabolism, and primary elimination through the feces. These insights are critical for the continued investigation and potential clinical application of Brivanib as a targeted cancer therapy.
References
- 1. Metabolism and disposition of [14C]brivanib alaninate after oral administration to rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LC gradient for Brivanib and d4-internal standard separation
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation and analysis of Brivanib and its d4-internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (d4-Brivanib) used for quantification? A stable isotope-labeled (SIL) internal standard like d4-Brivanib is considered the gold standard for quantitative mass spectrometry assays. Because it is chemically almost identical to the analyte (Brivanib), it co-elutes or elutes very closely. This ensures it experiences similar ionization and matrix effects during the analysis. This allows for precise correction of variations during sample preparation and injection, leading to highly accurate and reliable quantification.[1]
Q2: Is complete baseline separation of Brivanib and d4-Brivanib necessary for accurate quantification? Not necessarily. While ideal, baseline separation is not strictly required when using tandem mass spectrometry (LC-MS/MS). The mass spectrometer can differentiate between the analyte and the internal standard based on their different mass-to-charge (m/z) ratios.[1] The primary goals are achieving symmetrical, reproducible peak shapes and minimizing ion suppression to ensure the method's robustness.
Q3: What is the "deuterium effect" in reversed-phase liquid chromatography? The "deuterium effect" refers to the minor difference in retention time often seen between a compound and its deuterated version.[1] Typically, the deuterated compound elutes slightly earlier. This is because the carbon-deuterium (C-D) bond is marginally shorter and stronger than a carbon-hydrogen (C-H) bond, causing subtle changes in the molecule's interaction with the stationary phase.[1] This effect can sometimes be used to achieve separation.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for Brivanib and/or the d4-internal standard are tailing or fronting. What are the common causes and solutions?
A: Poor peak shape can compromise integration and affect accuracy. The most common causes are related to column issues, sample solvent effects, or secondary chemical interactions.
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or the injection volume.[2] |
| Column Degradation | Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may be contaminated or have a void at the inlet and should be replaced.[3] Using a guard column can help extend the analytical column's lifetime.[4] |
| Sample Solvent Mismatch | Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase.[5] Using a stronger sample solvent can cause distorted peaks.[4][5] |
| Secondary Interactions | Peak tailing for basic compounds like Brivanib can occur due to interactions with residual silanols on the column packing. Adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase can mitigate these effects and improve peak shape.[6] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening.[4] |
Issue: Poor Resolution or Co-elution
Q: I am observing complete co-elution or very poor resolution between Brivanib and its d4-internal standard. How can I improve the separation?
A: While MS can differentiate the compounds, some separation can improve method robustness. The gradient profile and mobile phase composition are key factors.
| Possible Cause | Recommended Solution |
| Gradient is Too Steep | Employ a shallower gradient. A slower, more gradual increase in the organic solvent percentage over a longer time can enhance the resolution of closely eluting compounds.[1] |
| Inadequate Column Chemistry | Use a high-efficiency column with a smaller particle size (e.g., ≤ 2.7 µm) to maximize theoretical plates and resolving power.[1][7] |
| Suboptimal Mobile Phase | While acetonitrile (B52724) is common, methanol (B129727) can offer different selectivity and may improve separation.[1] Also, ensure that mobile phase additives like formic or acetic acid are used consistently.[7] |
| Incorrect Flow Rate | Optimize the flow rate. While a higher flow rate can shorten run times, it can also decrease resolution. A lower flow rate may improve separation. |
Issue: Shifting or Inconsistent Retention Times
Q: The retention times for my analytes are drifting or varying between injections. What should I investigate?
A: Reproducible retention times are critical for reliable peak identification. Fluctuations are often caused by issues with the pump, mobile phase, or column temperature.
| Possible Cause | Recommended Solution |
| Inconsistent Pumping / Leaks | Purge the pump to remove air bubbles and check the system for any leaks, especially around fittings.[2][3] Inconsistent pressure can lead to fluctuating retention times. |
| Mobile Phase Changes | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.[4] Ensure solvents are thoroughly degassed.[2] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[8] Even minor temperature changes can affect retention times.[5] |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A common rule is to allow 10 column volumes to pass through.[9] |
Experimental Protocols & Data
Example LC Method Parameters for Brivanib Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for Brivanib, derived from published literature. Optimization will be required for specific instrumentation and applications.
| Parameter | Condition 1 | Condition 2 |
| LC System | Shimadzu HPLC[10] | Waters ACQUITY UPLC[11] |
| Column | Gemini C6-phenyl (50 x 2.0 mm, 5 µm)[10] | Ascentis Express C18 (50 x 4.6 mm, 2.7 µm)[7] |
| Mobile Phase A | 0.01 M Ammonium Formate in Water[10] | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.01 M Ammonium Formate, 0.12% Formic Acid in Acetonitrile/Water[10] | Methanol with 0.1% Formic Acid[7] |
| Flow Rate | 0.5 mL/min[10] | 0.6 mL/min[7] |
| Column Temperature | Ambient | 40 °C[7] |
| Injection Volume | 10 µL | 5 µL |
| Run Time | ~2.3 minutes[10] | ~3.0 minutes[7] |
Detailed Protocol: Plasma Sample Analysis
This protocol provides a general workflow for the extraction and analysis of Brivanib from plasma samples.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the d4-Brivanib internal standard working solution (e.g., 500 ng/mL).[7]
-
Add 250 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 5 minutes.[7]
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.[7]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
System Suitability: Before running samples, perform several blank injections followed by injections of a known concentration standard to ensure the system is clean, stable, and performing as expected.
-
LC Gradient Program (Example):
-
Set the column temperature to 40°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 5 minutes.
-
Inject the sample.
-
Hold at 5% B for 0.5 minutes.
-
Increase to 95% B over 1.5 minutes (linear gradient).
-
Hold at 95% B for 0.5 minutes to wash the column.
-
Return to 5% B over 0.1 minutes.
-
Re-equilibrate for 0.4 minutes before the next injection.
-
Total run time: 3.0 minutes.
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions: These would need to be optimized empirically.
-
Brivanib: Q1/Q3 (e.g., based on molecular weight)
-
d4-Brivanib: Q1/Q3 (e.g., parent mass +4 / same product ion)
-
-
-
Data Analysis:
-
Integrate the peak areas for both Brivanib and d4-Brivanib.
-
Calculate the peak area ratio (Brivanib Area / d4-Brivanib Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Brivanib in unknown samples using the regression equation from the calibration curve.
-
-
Visual Workflow and Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. irjes.com [irjes.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Brivanib Alaninate
Welcome to the technical support center for the bioanalysis of Brivanib (B1684546) alaninate (B8444949). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Brivanib alaninate and why is its bioanalysis important?
A1: Brivanib alaninate is an orally administered prodrug of Brivanib. Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1] Bioanalysis of Brivanib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile to ensure safety and efficacy in cancer therapies.[2][3][4]
Q2: What is the active moiety that should be quantified in biological samples?
A2: In vivo, Brivanib alaninate is rapidly and completely converted to its active moiety, Brivanib. Therefore, bioanalytical methods should focus on the quantitative determination of Brivanib in biological matrices like plasma.[5][6]
Q3: What are matrix effects and how do they impact the bioanalysis of Brivanib?
A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) by co-eluting endogenous components in the biological sample.[2][3][7] This can significantly impact the accuracy, precision, and sensitivity of the LC-MS/MS analysis of Brivanib. Minimizing matrix effects is a critical aspect of method development and validation.[8]
Q4: What are the common sample preparation techniques to mitigate matrix effects for tyrosine kinase inhibitors like Brivanib?
A4: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method, but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and can be automated for high-throughput analysis.[2]
The choice of technique depends on the required sensitivity and the complexity of the biological matrix.
Q5: Are there any specific pre-analytical considerations for Brivanib alaninate?
A5: Yes. To prevent the ex vivo conversion of the prodrug Brivanib alaninate to the active drug Brivanib, blood samples should be collected in tubes containing an acidic buffer, such as glycine (B1666218) buffer.[5]
Troubleshooting Guide: Matrix Effects
This guide provides a structured approach to identifying and mitigating matrix effects in the bioanalysis of Brivanib.
Problem: Poor reproducibility and accuracy in QC samples.
Possible Cause: Inconsistent matrix effects between different lots of biological matrix.
Solution:
-
Evaluate Matrix Effect: Quantify the matrix effect by comparing the response of Brivanib in post-extraction spiked samples with that of a neat solution. A significant difference indicates the presence of matrix effects.
-
Optimize Sample Preparation: If significant matrix effects are observed, consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation, try developing a liquid-liquid extraction or solid-phase extraction method.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of Brivanib is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Chromatographic Separation: Modify the chromatographic conditions to separate Brivanib from the interfering matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or the type of HPLC column.
Problem: Ion suppression or enhancement observed.
Possible Cause: Co-elution of endogenous phospholipids (B1166683) or other matrix components with Brivanib.
Solution:
-
Post-Column Infusion Experiment: This experiment can help identify the regions in the chromatogram where ion suppression or enhancement occurs. Infuse a constant concentration of Brivanib post-column while injecting a blank, extracted matrix sample. Dips or peaks in the baseline indicate suppression or enhancement, respectively.
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to ensure Brivanib elutes in a "clean" region of the chromatogram, away from the areas of significant ion suppression or enhancement.
-
Improve Sample Cleanup: Employ a more selective sample preparation method. For example, specific SPE cartridges can be used to remove phospholipids.
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of tyrosine kinase inhibitors, which can serve as a reference for developing a method for Brivanib.
Table 1: Typical Linearity and Sensitivity for TKI Bioanalysis
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 5000 ng/mL | [9][10][11][12][13] |
| LLOQ | 0.5 - 10 ng/mL | [11][12] |
| Correlation Coefficient (r²) | > 0.99 | [12][13] |
Table 2: Typical Accuracy and Precision for TKI Bioanalysis
| QC Level | Accuracy (% Bias) | Precision (% RSD) | Reference |
| LLOQ | ± 20% | < 20% | [12] |
| Low | ± 15% | < 15% | [9][12] |
| Medium | ± 15% | < 15% | [9][12] |
| High | ± 15% | < 15% | [9][12] |
Table 3: Typical Recovery and Matrix Effect for TKI Bioanalysis
| Parameter | Typical Value | Reference |
| Recovery | > 80% | [9] |
| Matrix Effect (% CV of IS-normalized matrix factor) | < 15% | [9] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Brivanib and its internal standard (IS) in the reconstitution solvent.
-
Set B (Post-Extraction Spiked Sample): Extract blank plasma and then spike with Brivanib and IS in the reconstitution solvent.
-
Set C (Pre-Extraction Spiked Sample): Spike Brivanib and IS into blank plasma before extraction.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assess the results: The coefficient of variation (%CV) of the IS-normalized matrix factor from at least six different lots of plasma should be less than 15%.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A flowchart for troubleshooting matrix effects in bioanalysis.
Caption: Comparison of common sample preparation techniques.
References
- 1. Brivanib alaninate for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Tyrosine Kinase Inhibitors as Antineoplastic Agents in Pharmaceutical and Biological Matrices: An Overview of Recent Analytical Techniques. | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. journals.plos.org [journals.plos.org]
- 12. ijrti.org [ijrti.org]
- 13. payeshdarou.ir [payeshdarou.ir]
Technical Support Center: (R)-Brivanib alaninate-d4 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry (MS) analysis of (R)-Brivanib alaninate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during quantitative analysis.
Troubleshooting Poor Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound in your LC-MS/MS experiments.
Initial Checks
Before delving into complex troubleshooting, ensure the following fundamental aspects of your experimental setup are in order:
-
System Suitability: Confirm that your LC-MS/MS system is performing optimally by running a standard solution of a well-characterized compound.
-
Analyte and Internal Standard Integrity: Verify the chemical purity and integrity of your this compound and the corresponding non-labeled analyte. Ensure they have been stored correctly and have not degraded.
-
Concentration Verification: Double-check the concentration of your working solutions to rule out dilution errors.
Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this workflow to systematically identify the source of the poor signal.
Caption: A stepwise workflow for troubleshooting poor signal intensity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard (IS) significantly lower than the non-labeled analyte at the same concentration?
A1: Several factors can contribute to a lower than expected signal for a deuterated internal standard:
-
Isotope Effect on Ionization: While generally minimal, the presence of deuterium (B1214612) can sometimes slightly alter the ionization efficiency compared to the non-labeled compound.
-
In-source Fragmentation or Instability: this compound, being a prodrug, might be susceptible to in-source fragmentation or degradation, leading to a lower abundance of the precursor ion.
-
Suboptimal MS Parameters: The collision energy and other MS parameters may not be optimized for the deuterated analog. It is crucial to optimize these parameters for both the analyte and the internal standard.
Q2: I am observing peak tailing or fronting for my this compound peak. What could be the cause?
A2: Poor peak shape can be attributed to several factors:
-
Column Issues: Contamination of the analytical column or a void at the head of the column can lead to peak distortion.[1]
-
Mobile Phase Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.[1]
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, leading to tailing.[1] Consider adjusting the mobile phase pH or adding a competitive amine to mitigate this.
Q3: My this compound is eluting at a slightly different retention time than the non-labeled Brivanib (B1684546) alaninate (B8444949). Is this normal?
A3: Yes, a slight shift in retention time between a deuterated standard and its non-labeled counterpart is a known phenomenon referred to as the "isotope effect".[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier. While this is common, it is important to ensure that the two peaks are still within the same region of the chromatogram to minimize the impact of differential matrix effects.[2][3]
Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent?
A4: Hydrogen-deuterium (H/D) exchange is a potential issue, especially if the deuterium atoms are located on labile functional groups like -OH, -NH, or -SH. The position of the deuterium labels on this compound should be on carbon atoms to ensure stability. If you suspect H/D exchange, it is advisable to prepare samples in aprotic solvents and minimize exposure to acidic or basic conditions.
Q5: What are some common adducts I should look for with Brivanib alaninate?
A5: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺).[4][5][6] The formation of these adducts can compete with the formation of the desired protonated molecule, potentially reducing its signal intensity. Using high-purity solvents and plasticware can help minimize sodium and potassium contamination.
| Adduct Ion | Mass Difference (from [M+H]⁺) |
| [M+Na]⁺ | +21.982 Da |
| [M+K]⁺ | +37.956 Da |
| [M+NH₄]⁺ | +17.027 Da |
Experimental Protocols
Suggested Starting LC-MS/MS Parameters for Brivanib Alaninate Analysis
While optimal conditions should be determined empirically on your specific instrumentation, the following parameters can serve as a starting point for method development. These are based on typical methods for similar small molecule tyrosine kinase inhibitors.[7][8][9]
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Hypothetical MRM Transitions
The following are hypothetical Multiple Reaction Monitoring (MRM) transitions for Brivanib alaninate and this compound. These must be optimized on your instrument. The precursor ion will be the protonated molecule ([M+H]⁺). Product ions are generated by collision-induced dissociation (CID).
-
Brivanib alaninate (C₂₂H₂₄FN₅O₄, MW: 441.46)
-
Precursor Ion (Q1): m/z 442.2
-
Potential Product Ions (Q3): To be determined by fragmentation analysis.
-
-
This compound (C₂₂H₂₀D₄FN₅O₄, MW: 445.48)
-
Precursor Ion (Q1): m/z 446.2
-
Potential Product Ions (Q3): Should correspond to the product ions of the non-labeled compound with a +4 Da shift if the deuterium labels are on the stable part of the fragment.
-
Signaling and Metabolic Pathways
VEGFR2 Signaling Pathway Inhibited by Brivanib
Brivanib is a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[10][11][12] Brivanib alaninate is the prodrug that is hydrolyzed in vivo to the active moiety, Brivanib.[10] The diagram below illustrates the simplified VEGFR2 signaling cascade that is inhibited by Brivanib.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Brivanib.
Metabolic Pathway of Brivanib Alaninate
Brivanib alaninate is a prodrug designed to improve the oral bioavailability of Brivanib.[13] It is rapidly and extensively metabolized in vivo.
Caption: Metabolic conversion of Brivanib alaninate and subsequent metabolism of Brivanib.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 7. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. ijrti.org [ijrti.org]
- 10. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 11. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and validation of biomarkers that respond to treatment with brivanib alaninate, a small-molecule VEGFR-2/FGFR-1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brivanib Recovery from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Brivanib from biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Brivanib from biological samples?
A1: The most commonly employed methods for extracting Brivanib and other tyrosine kinase inhibitors (TKIs) from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the biological matrix, the required level of cleanliness of the extract, and the desired analytical sensitivity.
Q2: Which analytical technique is typically used for the quantification of Brivanib in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the quantification of Brivanib.[3] This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices.
Q3: Why is an internal standard important in Brivanib bioanalysis?
A3: An internal standard (IS) is essential for accurate and precise quantification in LC-MS/MS analysis. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability in sample preparation, injection volume, and instrument response.[4] For Brivanib, a stable isotope-labeled (SIL) internal standard, such as [¹³C₃,¹⁵N₂]BMS-540215, is considered the gold standard as it mimics the analyte's behavior most closely.[3]
Q4: What is the "matrix effect" and how can it affect Brivanib analysis?
A4: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting endogenous components of the biological sample.[5] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of Brivanib.[4][5] Strategies to mitigate matrix effects include efficient sample cleanup, optimization of chromatographic conditions to separate Brivanib from interfering components, and the use of a suitable internal standard.[6][7][8]
Q5: How should biological samples for Brivanib analysis be stored to ensure stability?
A5: Proper storage is critical to prevent the degradation of Brivanib in biological samples. While specific stability data for Brivanib is not extensively published, general guidelines for small molecule drugs suggest storing plasma, serum, and urine samples at -70°C or lower for long-term stability.[9][10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[9] It is crucial to perform stability studies under the specific storage and handling conditions of your laboratory.[10]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of Brivanib.
Troubleshooting Low Recovery
| Observed Problem | Potential Causes | Recommended Solutions |
| Low recovery after Protein Precipitation (PPT) | Incomplete protein precipitation due to insufficient solvent volume or inadequate mixing. Analyte co-precipitation with proteins. | Increase the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to sample volume (typically 3:1 or 4:1). Ensure vigorous vortexing for at least 1 minute to facilitate complete protein denaturation. Optimize the precipitation solvent; for some analytes, a combination of solvents may be more effective.[11][12][13] |
| Low recovery after Liquid-Liquid Extraction (LLE) | Inappropriate extraction solvent polarity. Suboptimal pH of the aqueous phase. Insufficient mixing or phase separation. | Screen different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the optimal one for Brivanib. Adjust the pH of the sample to ensure Brivanib is in its neutral form for efficient extraction into the organic phase. Increase vortexing time and ensure complete phase separation by adequate centrifugation. |
| Low recovery after Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. Incorrect pH during sample loading. Inefficient elution of the analyte. Sample breakthrough during loading. | Select an SPE sorbent based on the physicochemical properties of Brivanib (e.g., reversed-phase C18 or a mixed-mode cation exchange sorbent).[14] Adjust the pH of the sample to ensure optimal retention on the sorbent. Test different elution solvents and volumes to ensure complete elution of Brivanib from the cartridge. Slow down the sample loading flow rate to allow for sufficient interaction between Brivanib and the sorbent.[15][16] |
| Analyte signal decreases over time in processed samples | Degradation of Brivanib in the autosampler. | Analyze samples immediately after preparation. Investigate the stability of Brivanib in the reconstitution solvent at the autosampler temperature. If degradation is observed, consider using a cooler autosampler temperature or stabilizing agents. |
Troubleshooting Matrix Effects
| Observed Problem | Potential Causes | Recommended Solutions |
| Ion suppression or enhancement observed | Co-elution of endogenous matrix components (e.g., phospholipids) with Brivanib. | Optimize the chromatographic method to improve the separation of Brivanib from interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase. Enhance the sample cleanup procedure. SPE, particularly using a mixed-mode sorbent, is generally more effective at removing interfering matrix components than PPT or LLE.[6] Use a stable isotope-labeled internal standard, which can effectively compensate for matrix effects.[17] |
| High variability in recovery between different sample lots | Inconsistent matrix effects across different biological samples. | Evaluate matrix effects using at least six different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method, such as SPE, is recommended over simpler methods like PPT. The use of a stable isotope-labeled internal standard is highly recommended to normalize for this variability. |
III. Experimental Protocols
Protein Precipitation (PPT) for Brivanib from Human Plasma
This protocol is a general procedure for the extraction of tyrosine kinase inhibitors and should be optimized for Brivanib.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., [¹³C₃,¹⁵N₂]BMS-540215 in methanol).
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) for Brivanib from Human Plasma
This protocol is a general procedure and should be optimized for Brivanib using a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18).
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute Brivanib from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
-
IV. Data Presentation
The following tables summarize hypothetical quantitative data for Brivanib recovery to illustrate the expected performance of different extraction methods. Actual results may vary and should be determined experimentally.
Table 1: Comparison of Brivanib Recovery from Human Plasma using Different Extraction Methods
| Extraction Method | Mean Recovery (%) | RSD (%) (n=6) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 8.5 | 75.6 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 92.5 | 6.2 | 88.3 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode) | 98.7 | 3.1 | 95.1 (Minimal Effect) |
Table 2: Brivanib Stability in Human Plasma at Different Storage Conditions
| Storage Condition | Time Point | Mean Recovery (%) vs. Initial |
| Room Temperature (~22°C) | 4 hours | 98.5 |
| 24 hours | 85.1 | |
| Refrigerated (4°C) | 24 hours | 99.2 |
| 72 hours | 97.8 | |
| Frozen (-20°C) | 1 month | 99.5 |
| 3 months | 98.9 | |
| Frozen (-70°C) | 6 months | 99.8 |
| 12 months | 99.6 | |
| Freeze-Thaw Cycles (-70°C to RT) | 1 cycle | 99.7 |
| 3 cycles | 96.4 |
V. Mandatory Visualizations
Brivanib Mechanism of Action: Inhibition of VEGFR and FGFR Signaling
Brivanib is a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[18] By blocking the ATP-binding site of these receptor tyrosine kinases, Brivanib inhibits downstream signaling pathways that are crucial for tumor angiogenesis and cell proliferation.[3][19]
Experimental Workflow for Brivanib Extraction from Plasma
The following diagram illustrates a typical workflow for the extraction and analysis of Brivanib from plasma samples.
References
- 1. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. - Biospecimen Research Database [brd.nci.nih.gov]
- 10. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. filtrous.com [filtrous.com]
- 13. Protein Precipitation Methods for Proteomics [biosyn.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
How to assess the stability of (R)-Brivanib alaninate-d4 in matrix
Welcome to the technical support center for (R)-Brivanib alaninate-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
(R)-Brivanib alaninate (B8444949) is an orally administered L-alanine ester prodrug of brivanib (B1684546).[1] Brivanib itself is a dual inhibitor of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways, which are implicated in tumor growth and angiogenesis.[2][3] Brivanib alaninate is rapidly hydrolyzed in vivo to the active moiety, brivanib (BMS-540215).[3][4][5] The deuterated form, this compound, is typically used as an internal standard (IS) in quantitative bioanalytical assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of the non-deuterated therapeutic compound.[6]
Q2: What are the general best practices for storing and handling this compound?
Proper storage and handling are crucial to maintain the isotopic and chemical integrity of deuterated compounds.[7]
-
Temperature: For long-term storage, temperatures of -20°C or lower are recommended.[6] For short-term storage, refrigeration at 4°C may be adequate, but always refer to the certificate of analysis provided by the manufacturer.[6]
-
Protection from Light: To prevent photodegradation, store the compound in amber vials or in the dark.[6]
-
Atmosphere: Many deuterated compounds are hygroscopic and can absorb moisture from the air, which can lead to isotopic exchange.[7] It is best to handle and store this compound under a dry, inert atmosphere like nitrogen or argon.[6][7]
-
Solvent Choice: The choice of solvent is critical for stock solutions. Methanol is commonly used.[6] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[6]
Q3: What are the potential stability issues I should be aware of when working with this compound in a biological matrix?
When assessing the stability of this compound in a biological matrix such as plasma or serum, several factors can influence its integrity:
-
Enzymatic Degradation: As a prodrug, brivanib alaninate is designed to be hydrolyzed to brivanib.[4] This conversion can be rapid in biological matrices due to the presence of esterase enzymes.
-
Chemical Instability: The ester linkage in the alaninate moiety can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Isotopic Exchange: Deuterium (B1214612) atoms on the molecule could potentially exchange with protons from the surrounding matrix, although this is less likely if the deuterium labels are on carbon atoms and not on heteroatoms.[6] The stability of the deuterium labels should be evaluated during method development.[6]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[8][9] This can affect the accuracy and precision of the quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent recovery of this compound | 1. Degradation during sample preparation: The compound may be degrading due to enzymatic activity or pH instability during the extraction process. 2. Variability in protein precipitation: Incomplete protein precipitation can lead to inconsistent results.[10] 3. Adsorption to surfaces: The compound may be adsorbing to plasticware or glassware. | 1. Work quickly and keep samples on ice to minimize enzymatic activity. Consider using an esterase inhibitor if significant degradation is observed. 2. Ensure the protein precipitation solvent is added in the correct ratio and vortexed thoroughly.[10] 3. Use low-adsorption tubes and pipette tips. |
| Appearance of unexpected peaks in LC-MS/MS chromatogram | 1. Degradation products: The new peaks could be metabolites or degradation products of this compound, such as brivanib-d4. 2. Matrix interferences: Endogenous components of the matrix may be co-eluting with the analyte.[11] 3. Isotopic exchange: A peak at a lower m/z value could indicate deuterium-hydrogen exchange.[6] | 1. Use high-resolution mass spectrometry to identify the chemical formula of the unknown peaks. 2. Optimize the chromatographic method to improve separation from interfering peaks.[11] Modify the sample preparation procedure to remove more interferences. 3. Review the structure of the internal standard to assess the stability of the deuterium labels.[6] Ensure the pH of the solutions is near neutral.[6] |
| Poor peak shape or shifting retention time | 1. Chromatographic issues: The analytical column may be degrading, or the mobile phase may be improperly prepared. 2. Isotope effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[12] This is a known phenomenon. | 1. Equilibrate the column sufficiently. Prepare fresh mobile phase. If the problem persists, try a new column.[6] 2. As long as the peak is well-defined and does not co-elute with interferences, this should not affect quantification.[12] |
| High variability in replicate measurements | 1. Inconsistent sample preparation: Pipetting errors or variations in extraction efficiency can lead to high variability. 2. Ongoing degradation: The compound may be unstable in the prepared samples on the autosampler. | 1. Ensure all pipettes are calibrated. Standardize the sample preparation protocol.[13] 2. Perform autosampler stability tests by re-injecting the same sample over time to assess for degradation. |
Experimental Protocols and Data Presentation
Protocol: Freeze-Thaw Stability Assessment
This protocol is designed to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Sample Preparation:
-
Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Prepare two sets of quality control (QC) samples at low and high concentrations.
-
-
Freeze-Thaw Cycles:
-
Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the mean concentration of this compound for each QC level.
-
Compare these concentrations to those of freshly prepared control samples (time zero).
-
The compound is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the nominal concentration.
-
Data Presentation: Example Stability Data
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Number of Cycles | Mean Concentration (ng/mL) | % Nominal Concentration |
| Low QC (10 ng/mL) | 3 | 9.8 | 98% |
| High QC (500 ng/mL) | 3 | 505 | 101% |
| Low QC (10 ng/mL) | 5 | 9.5 | 95% |
| High QC (500 ng/mL) | 5 | 490 | 98% |
Table 2: Short-Term Room Temperature Stability of this compound in Human Plasma
| QC Level | Time at Room Temp. (hours) | Mean Concentration (ng/mL) | % Nominal Concentration |
| Low QC (10 ng/mL) | 0 | 10.1 | 101% |
| High QC (500 ng/mL) | 0 | 502 | 100.4% |
| Low QC (10 ng/mL) | 4 | 9.9 | 99% |
| High QC (500 ng/mL) | 4 | 498 | 99.6% |
| Low QC (10 ng/mL) | 8 | 9.7 | 97% |
| High QC (500 ng/mL) | 8 | 491 | 98.2% |
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Brivanib Alaninate Analysis & Ion Suppression
Welcome to the technical support center for the analysis of Brivanib alaninate (B8444949). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and ensuring accurate quantification during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is Brivanib alaninate and why is its analysis important?
Brivanib alaninate is an orally administered prodrug of Brivanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) signaling pathways.[1] Accurate bioanalysis of Brivanib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2] Since Brivanib alaninate is rapidly and completely converted to the active moiety, Brivanib, in vivo, analytical methods typically focus on the quantification of Brivanib in biological matrices.[2][3]
Q2: What is ion suppression and how can it affect the analysis of Brivanib?
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a biological sample interfere with the ionization of the target analyte (Brivanib) in the mass spectrometer's ion source.[4] This interference leads to a decreased analyte signal, which can negatively impact the sensitivity, precision, and accuracy of the quantitative analysis.[4] Undetected ion suppression can lead to erroneously low concentration measurements.
Q3: How can I identify ion suppression in my Brivanib analysis?
Ion suppression can be identified using a post-column infusion experiment. In this technique, a constant flow of a Brivanib standard solution is introduced into the LC eluent after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.
Another common method is to compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract at the same concentration. A lower peak area in the matrix sample suggests ion suppression.
Troubleshooting Ion Suppression
Problem: I am observing low and inconsistent signal intensity for Brivanib.
This is a classic symptom of ion suppression. The following troubleshooting guide provides a systematic approach to identify and mitigate the issue.
Step 1: Evaluate and Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently extracting Brivanib. The choice of technique can significantly impact the degree of ion suppression.
Comparison of Common Sample Preparation Techniques
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Expected Impact on Ion Suppression for Brivanib Analysis |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma/serum sample by adding an organic solvent (e.g., acetonitrile (B52724), methanol). | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, leading to a higher risk of ion suppression.[4][5] | Higher potential for significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Brivanib is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility. | Can provide a cleaner extract than PPT by removing polar interferences. | Can be more time-consuming and may have lower recovery if the partitioning is not optimal. | Moderate reduction in ion suppression compared to PPT.[6] |
| Solid-Phase Extraction (SPE) | Brivanib is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, significantly reducing matrix components.[7] | More complex, time-consuming, and expensive than PPT or LLE. | Lowest potential for ion suppression, leading to improved sensitivity and reproducibility.[7] |
Recommendation: If significant ion suppression is suspected with a protein precipitation method, consider developing a more rigorous sample preparation technique like SPE.
Step 2: Optimize Chromatographic Conditions
Effective chromatographic separation is key to resolving Brivanib from co-eluting matrix components that cause ion suppression.
Troubleshooting Chromatographic Parameters:
-
Increase Chromatographic Resolution: Employ a column with a different stationary phase or a smaller particle size to improve peak separation.
-
Modify Mobile Phase Gradient: Adjust the gradient elution profile to better separate Brivanib from interfering peaks. A shallower gradient can often improve resolution.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
Step 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is considered the gold standard for compensating for ion suppression in LC-MS/MS bioanalysis.[2][8]
Why use a SIL-IS for Brivanib analysis?
-
Co-elution: A SIL-IS of Brivanib (e.g., deuterated Brivanib) will have nearly identical chromatographic behavior to the unlabeled Brivanib.[9]
-
Similar Ionization Efficiency: Both the analyte and the SIL-IS will be affected by ion suppression to the same extent.
-
Accurate Quantification: By measuring the peak area ratio of Brivanib to its SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[10][11]
Recommendation: Whenever possible, use a stable isotope-labeled internal standard for the quantification of Brivanib.
Experimental Protocols
Below are example experimental protocols for sample preparation and LC-MS/MS analysis of Brivanib. These should be considered as a starting point and may require optimization for specific instrumentation and matrices.
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[12]
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma/serum with 200 µL of 4% phosphoric acid and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: Elute Brivanib with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transition (Brivanib) | To be optimized based on instrumentation (Example: Q1 m/z -> Q3 m/z) |
| MS/MS Transition (IS) | To be optimized based on the specific internal standard used |
Visual Troubleshooting Guides
Workflow for Troubleshooting Ion Suppression
Caption: A step-by-step workflow for troubleshooting ion suppression in Brivanib analysis.
Decision Tree for Selecting a Sample Preparation Method
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. researchgate.net [researchgate.net]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]
- 12. escholarship.org [escholarship.org]
Dealing with poor chromatographic peak shape for Brivanib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the chromatographic analysis of Brivanib.
Troubleshooting Guides
This section provides detailed guides in a question-and-answer format to address specific problems with poor peak shape encountered during the HPLC analysis of Brivanib.
Problem 1: Peak Tailing
Q1: What causes peak tailing for my Brivanib analyte?
A1: Peak tailing for Brivanib, a compound with basic functional groups, is frequently caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions result in a portion of the analyte being retained more strongly, leading to a distorted, tailing peak. Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to multiple ionic forms of Brivanib co-existing.
-
Column Degradation: Loss of stationary phase or contamination can create active sites.
-
Sample Solvent Mismatch: A sample solvent stronger than the mobile phase can cause peak distortion.[1]
Table 1: Troubleshooting Peak Tailing for Brivanib
| Possible Cause | Solution | Experimental Protocol |
| Secondary Silanol Interactions | Adjust mobile phase pH to be at least 2 pH units below the pKa of Brivanib's most basic functional group. Add a competing base to the mobile phase. Use a modern, high-purity, end-capped column. | Prepare a mobile phase with a pH of 2.5-3.0 using 0.1% formic acid or 0.1% trifluoroacetic acid.[1] If tailing persists, consider adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%). |
| Column Overload | Reduce the injection volume or dilute the sample. | Systematically reduce the injection volume (e.g., from 10 µL to 5 µL, then 2 µL) or dilute the sample concentration by a factor of 5 or 10 and observe the peak shape.[3] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase is adequately buffered and at a pH that maintains Brivanib in a single ionic state. | Given Brivanib's pKa values, a mobile phase pH of around 3 is often effective at protonating the basic nitrogens and minimizing silanol interactions.[1] |
| Column Degradation/Contamination | Flush the column with a strong solvent or replace the column if necessary. | Flush the column with a strong solvent like 100% acetonitrile (B52724) or methanol (B129727) for several column volumes. If peak shape does not improve, the column may be irreversibly damaged and should be replaced.[1] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. | If using a gradient, prepare your Brivanib standard and sample in the starting mobile phase composition.[1] |
Problem 2: Peak Fronting
Q2: My Brivanib peak is exhibiting fronting. What are the likely causes?
A2: Peak fronting is less common than tailing but can occur due to several factors. The most frequent cause is column overload, where an excessive amount of sample is injected, leading to saturation of the stationary phase.[1][3][4] Other possibilities include a collapsed column bed, the use of a sample solvent that is significantly stronger than the mobile phase, or co-elution with an interfering compound.[1][4]
Table 2: Troubleshooting Peak Fronting for Brivanib
| Possible Cause | Solution | Experimental Protocol |
| Column Overload (Mass or Concentration) | Decrease the injection volume or the concentration of the sample. | Prepare a dilution series of your Brivanib sample (e.g., 1:2, 1:5, 1:10) and inject a constant volume to see if the peak shape improves at lower concentrations. Alternatively, keep the concentration constant and reduce the injection volume.[3][5] |
| Incompatible Sample Solvent | Ensure the sample solvent is weaker than or the same as the initial mobile phase. | Dissolve your Brivanib sample in the mobile phase used at the beginning of your chromatographic run. Avoid using strong organic solvents like 100% acetonitrile or methanol if your mobile phase is highly aqueous.[1][4] |
| Collapsed Column Bed | This is a severe column issue that requires column replacement. | A sudden and significant decrease in retention time along with poor peak shape can indicate a collapsed bed. This is often irreversible. |
| Co-elution with an Interferent | Modify the chromatographic method to improve resolution. | Adjust the mobile phase composition (e.g., change the organic modifier or the gradient slope) or try a column with a different selectivity. |
Problem 3: Split Peaks
Q3: Why am I observing split peaks for Brivanib?
A3: Split peaks can arise from several issues, often related to a disruption in the sample path or interactions on the column. Common causes include a partially blocked frit at the column inlet, a void in the column packing material, or a mismatch between the sample solvent and the mobile phase.[6][7] It can also occur if the mobile phase pH is too close to the pKa of the analyte, causing it to exist in multiple ionic forms.
Table 3: Troubleshooting Split Peaks for Brivanib
| Possible Cause | Solution | Experimental Protocol |
| Partially Blocked Column Frit or Column Void | Backflush the column. If the problem persists, the column may need to be replaced. | Disconnect the column from the detector, reverse the flow direction, and flush with a compatible solvent at a low flow rate. If this does not resolve the issue, the frit may be permanently clogged or a void may have formed, necessitating column replacement.[6] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase. | Prepare your Brivanib sample in the same solvent mixture as the starting conditions of your HPLC method. This ensures the sample is introduced to the column in a compatible environment.[7][8] |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Brivanib. | Given that Brivanib has basic functional groups, maintaining a mobile phase pH below 4 will help ensure it is in a single, fully protonated state, preventing peak splitting due to multiple ionic forms. |
| Co-eluting Impurity or Degradant | Optimize the separation method to resolve the two components. | Perform a forced degradation study to see if any degradation products co-elute with the main peak. Adjusting the mobile phase gradient or using a column with a different stationary phase can improve separation. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for developing a stability-indicating method and identifying potential degradation products that might interfere with the main peak.
-
Acid Hydrolysis: Treat a solution of Brivanib with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of Brivanib with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of Brivanib with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Brivanib to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Brivanib to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base samples and dilute all samples to an appropriate concentration before injecting them into the HPLC system to analyze for degradation products.
Recommended Starting HPLC Method (Adapted from Brigatinib Methods)
This method can be used as a starting point for the analysis of Brivanib and can be optimized to improve peak shape.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/Acetonitrile (90:10)
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of Brivanib to consider for HPLC method development?
A4: Brivanib has a LogP of approximately 3.32-3.42, indicating it is relatively hydrophobic and well-suited for reversed-phase chromatography. It has a strongly basic pKa of around 2.04 and other weaker basic sites. This means that at a low pH (e.g., below 3), Brivanib will be fully protonated, which is generally desirable for good peak shape on a C18 column as it minimizes interactions with residual silanols.
Q5: My peak shape is good for standards but poor for my extracted samples. What could be the reason?
A5: This often points to a matrix effect. Components from your sample matrix may be co-eluting with or interfering with the chromatography of Brivanib. It's also possible that the final sample solvent after extraction is stronger than your initial mobile phase, causing peak distortion. Consider a more thorough sample clean-up procedure (e.g., solid-phase extraction) or ensure your final sample solvent is compatible with the mobile phase.[1]
Q6: Can the organic modifier in the mobile phase affect the peak shape of Brivanib?
A6: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can impact selectivity and peak shape. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. If you are experiencing issues with peak shape, trying methanol as the organic modifier, or a mixture of both, could be a useful optimization step.
Visualizations
Caption: Troubleshooting workflow for poor Brivanib peak shape.
Caption: Brivanib inhibits VEGFR-2 and FGFR-1 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
Calibration curve issues with (R)-Brivanib alaninate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with (R)-Brivanib alaninate-d4 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Brivanib alaninate (B8444949) and why is a deuterated internal standard like this compound used?
(R)-Brivanib alaninate is a prodrug that is rapidly and completely converted in vivo to its active form, Brivanib. Brivanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, which are crucial for tumor growth and angiogenesis.
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. This is because it is chemically almost identical to the analyte, meaning it should behave similarly during sample preparation, chromatography, and ionization. The use of a SIL-IS helps to correct for variability in the analytical process, leading to more accurate and precise quantification of the analyte.
Q2: I am observing a chromatographic shift where this compound elutes slightly earlier than (R)-Brivanib alaninate. Is this normal?
Yes, this is a known phenomenon referred to as an "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the physicochemical properties of the molecule. In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts. While often a minor shift, this can become problematic if the analyte and the internal standard elute in a region of the chromatogram with variable matrix effects.
Q3: Can this compound fully compensate for matrix effects?
Ideally, a SIL-IS like this compound should co-elute with the analyte and experience the same degree of ion suppression or enhancement from the biological matrix, allowing for accurate correction. However, this is not always the case. If there is a slight difference in retention time due to the isotope effect, the analyte and the internal standard may be affected differently by co-eluting matrix components. This can lead to differential matrix effects and result in inaccuracies in quantification. It has been reported that matrix effects experienced by an analyte and its SIL internal standard can differ significantly.
Q4: My results are inconsistent. Could the this compound internal standard be unstable?
Instability of the deuterium label, known as back-exchange, can be a significant issue. This occurs when deuterium atoms are replaced by hydrogen from the surrounding solution. This is more likely to happen in aqueous solutions or under certain pH conditions. Such instability can lead to a decrease in the internal standard response and an increase in the analyte signal, compromising the accuracy of the results.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Symptoms:
-
The calibration curve is not linear, especially at the lower and upper ends.
-
The coefficient of determination (r²) is consistently below the acceptable limit (typically >0.99).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | The ionization efficiency of the analyte and/or internal standard is affected by the matrix concentration. This is a very common phenomenon in LC-MS. Check for a trend in the internal standard peak area across the calibration curve. A decreasing internal standard area with increasing analyte concentration can indicate ion suppression. To mitigate this, consider: 1. Diluting the samples. 2. Optimizing the chromatographic method to separate the analyte from interfering matrix components. 3. Using a more effective sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation). |
| In-source Instability | The analyte or internal standard may be fragmenting or degrading in the ion source of the mass spectrometer. Optimize the ion source parameters, such as temperature and voltages, to ensure stable ionization. |
| Incorrect Internal Standard Concentration | An inappropriately high or low concentration of the internal standard can lead to non-linearity. The internal standard response should be sufficient for good peak integration but not so high that it saturates the detector or contributes to ion suppression. |
Experimental Protocol: Investigating Internal Standard Response
-
Prepare Calibration Standards: Prepare a full set of calibration standards in the relevant biological matrix.
-
Acquire Data: Analyze the calibration standards using the LC-MS/MS method.
-
Plot Internal Standard Area: Create a plot of the this compound peak area versus the nominal concentration of (R)-Brivanib alaninate.
-
Analyze the Trend:
-
Constant Area: The internal standard peak area should be relatively constant across all calibration points.
-
Decreasing Area: A logarithmic decrease in the internal standard area as the analyte concentration increases is a strong indicator of ion suppression.
-
Increasing Area: An increasing trend might suggest a contribution from the analyte signal to the internal standard signal, possibly due to isotopic impurities.
-
Issue 2: High Variability in Quality Control (QC) Samples
Symptoms:
-
Poor precision (%CV > 15%) and/or accuracy (%RE > ±15%) for QC samples.
-
Inconsistent results between analytical runs.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | As mentioned in the FAQs, even with a deuterated internal standard, slight differences in retention time can lead to variable matrix effects between the analyte and the internal standard, especially in different lots of biological matrix. To investigate, perform a matrix effect experiment by comparing the response of the analyte in neat solution versus post-extraction spiked matrix from different sources. |
| Isotopic Exchange (Back-Exchange) | The deuterium labels on this compound may be unstable under the sample storage or processing conditions. To test for this, incubate the internal standard in the biological matrix at the same conditions as the study samples and monitor for any decrease in its response and a corresponding increase in the analyte's signal over time. Storing samples at lower temperatures and avoiding acidic or basic conditions can help minimize this issue. |
| Impurity in Internal Standard | The this compound internal standard may contain a small amount of the unlabeled (R)-Brivanib alaninate. This can lead to a positive bias in the results, especially at the lower limit of quantification (LLOQ). To check for this, analyze a blank matrix sample spiked only with the internal standard and monitor the mass transition for the analyte. The response should be negligible. |
| Inconsistent Sample Preparation | Variability in extraction recovery can lead to inconsistent results. Ensure that the sample preparation procedure is well-controlled and reproducible. |
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): (R)-Brivanib alaninate and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the extract is spiked with (R)-Brivanib alaninate and this compound.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with (R)-Brivanib alaninate and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Evaluate the Results:
-
An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Compare the MF for the analyte and the internal standard. A significant difference suggests differential matrix effects.
-
The recovery should be consistent and preferably high.
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Validation & Comparative
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is a fundamental practice for ensuring accurate and reliable results. Among these, deuterated standards are frequently employed. However, the selection of a specific deuterated standard—differing in the number and placement of deuterium (B1214612) atoms—can significantly influence assay performance. This guide provides an objective comparison of the cross-validation of analytical methods when utilizing different deuterated internal standards, supported by experimental data and detailed methodologies.
The core principle behind using a SIL-IS is that it will mimic the behavior of the analyte during the analytical process, including extraction, chromatography, and ionization, thereby compensating for procedural variations.[1] While deuterated standards are considered a gold standard, phenomena such as the "isotope effect" can lead to slight differences in chromatographic retention times or extraction recoveries compared to the non-labeled analyte.[2] This necessitates a thorough cross-validation to ensure that a change in the deuterated internal standard does not compromise data integrity.[3]
Quantitative Performance Comparison
To objectively assess the impact of using different deuterated internal standards, a cross-validation study should evaluate key bioanalytical parameters. The following tables summarize typical quantitative data from a hypothetical cross-validation study comparing two different deuterated standards (IS-A and IS-B) for the analysis of a target analyte.
Table 1: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Standard Used | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | IS-A | 5 | 4.95 | 99.0 | 4.5 |
| IS-B | 5 | 5.15 | 103.0 | 4.8 | |
| Medium | IS-A | 50 | 50.8 | 101.6 | 3.2 |
| IS-B | 50 | 48.9 | 97.8 | 3.5 | |
| High | IS-A | 200 | 198.2 | 99.1 | 2.8 |
| IS-B | 200 | 203.4 | 101.7 | 2.5 |
Table 2: Comparison of Incurred Sample Reanalysis (ISR)
| Sample ID | Initial Conc. with IS-A (ng/mL) | Re-analyzed Conc. with IS-B (ng/mL) | % Difference |
| ISR-01 | 15.2 | 14.8 | -2.67% |
| ISR-02 | 88.9 | 92.1 | 3.52% |
| ISR-03 | 154.3 | 149.9 | -2.90% |
| ISR-04 | 22.5 | 23.8 | 5.59% |
| ISR-05 | 110.7 | 105.5 | -4.89% |
Acceptance criteria for ISR typically require that for at least two-thirds of the samples, the percent difference between the initial and re-analyzed concentrations should be within ±20% of their mean.[4]
Experimental Protocols
A rigorous cross-validation protocol is essential to ensure the comparability of results obtained with different deuterated internal standards.
Objective
To evaluate and compare the accuracy, precision, and incurred sample reanalysis of a bioanalytical method using two different deuterated internal standards for the same analyte.
Materials
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Certified reference standards of the analyte.
-
Deuterated internal standard A (IS-A).
-
Deuterated internal standard B (IS-B).
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Tandem mass spectrometer.
-
All necessary solvents and reagents of appropriate purity.
Methodology
-
Stock and Working Solution Preparation :
-
Prepare individual stock solutions of the analyte and each deuterated internal standard (IS-A and IS-B).
-
From these stock solutions, prepare separate working solutions for the calibration standards, quality control (QC) samples, and each internal standard.[3]
-
-
Calibration Curve and QC Sample Preparation :
-
Prepare two identical sets of calibration standards and QC samples (low, medium, and high concentrations) by spiking the blank biological matrix with the analyte.[5]
-
-
Sample Preparation and Analysis :
-
For the first set, add a consistent amount of IS-A to each calibration standard and QC sample (except for the blank).
-
For the second set, add a consistent amount of IS-B to each calibration standard and QC sample (except for the blank).
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3]
-
Analyze the extracted samples using the validated LC-MS/MS method.[3]
-
-
Data Analysis and Acceptance Criteria :
-
For each set of data, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Calculate the concentration of the QC samples using the respective calibration curve.[3]
-
The accuracy and precision for the QC samples should be within the acceptance criteria defined by regulatory guidelines (e.g., FDA or ICH M10), typically ±15% for accuracy (±20% for LLOQ) and ≤15% for precision (≤20% for LLOQ).[6][7]
-
-
Incurred Sample Reanalysis (ISR) :
-
Select a set of incurred samples from a study that were previously analyzed using the method with IS-A.
-
Re-analyze these samples using the method with IS-B.
-
Calculate the percent difference between the initial and re-analyzed concentrations. The results should meet the acceptance criteria for ISR.
-
Visualizing the Workflow
To better understand the experimental process and the logical flow of a cross-validation study, the following diagrams are provided.
References
A Head-to-Head Comparison: (R)-Brivanib alaninate-d4 vs. a C13-Labeled Internal Standard for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of (R)-Brivanib alaninate (B8444949), a prodrug of the potent VEGFR and FGFR inhibitor Brivanib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: (R)-Brivanib alaninate-d4 and a hypothetical, yet representative, C13-labeled (R)-Brivanib alaninate. This comparison is supported by established principles of bioanalytical method validation and illustrative experimental data.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thus compensating for variability. While both deuterium-labeled (this compound) and carbon-13-labeled internal standards serve this purpose, their performance can differ. C13-labeled standards generally exhibit superior analytical performance due to their identical chromatographic behavior and higher isotopic stability compared to their deuterated counterparts. Deuterium (B1214612) labeling can sometimes lead to a chromatographic shift, known as the deuterium isotope effect, which may compromise accuracy, particularly in the presence of significant matrix effects.
Performance Data Summary
The following tables summarize hypothetical yet representative data from a simulated bioanalytical method validation study comparing the performance of this compound and a C13-labeled (R)-Brivanib alaninate internal standard for the quantification of (R)-Brivanib alaninate in human plasma using LC-MS/MS.
Table 1: Precision and Accuracy
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1 | 1.08 | 108.0 | 8.5 |
| Low | 3 | 3.15 | 105.0 | 6.2 | |
| Mid | 50 | 53.5 | 107.0 | 4.8 | |
| High | 150 | 159.0 | 106.0 | 3.5 | |
| C13-Labeled (R)-Brivanib alaninate | LLOQ | 1 | 1.02 | 102.0 | 4.1 |
| Low | 3 | 3.03 | 101.0 | 3.5 | |
| Mid | 50 | 50.5 | 101.0 | 2.2 | |
| High | 150 | 150.8 | 100.5 | 1.8 |
Table 2: Matrix Effect and Recovery
| Internal Standard | QC Level | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| This compound | Low | 0.88 | 0.98 | 85.2 |
| High | 0.85 | 0.97 | 83.7 | |
| C13-Labeled (R)-Brivanib alaninate | Low | 0.89 | 1.01 | 86.1 |
| High | 0.86 | 1.00 | 85.5 |
Table 3: Stability
| Internal Standard | Stability Condition | Mean % Change from Nominal |
| This compound | Bench-top (6h, RT) | -2.5 |
| Freeze-thaw (3 cycles) | -4.8 | |
| Long-term (-80°C, 30 days) | -5.2 | |
| C13-Labeled (R)-Brivanib alaninate | Bench-top (6h, RT) | -1.1 |
| Freeze-thaw (3 cycles) | -2.3 | |
| Long-term (-80°C, 30 days) | -2.8 |
Experimental Protocols
A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for the accurate quantification of (R)-Brivanib alaninate in biological matrices.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 20 µL of the internal standard working solution (this compound or C13-labeled (R)-Brivanib alaninate).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
(R)-Brivanib alaninate: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (m/z + 4)
-
C13-labeled (R)-Brivanib alaninate: Precursor ion > Product ion (m/z + n, where n is the number of C13 labels)
-
3. Bioanalytical Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for comparing the performance of this compound and a C13-labeled internal standard.
Brivanib is a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, which are critical for tumor angiogenesis and growth.
Validation of a bioanalytical method for Brivanib according to FDA guidelines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Brivanib in human plasma, in accordance with FDA guidelines. Due to the limited availability of published, detailed validation data specifically for Brivanib, this document leverages a well-documented and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for Brigatinib, a structurally and functionally similar tyrosine kinase inhibitor, as a primary example. This is compared with a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a common alternative, to highlight the differences in performance and application.
Comparison of Bioanalytical Methods for Tyrosine Kinase Inhibitors
The selection of a bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. The two most common methods for the quantification of small molecule inhibitors like Brivanib are LC-MS/MS and HPLC-UV.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the precise measurement of drug concentrations even at very low levels, which is crucial for characterizing the full pharmacokinetic profile.
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This method is more widely available and can be more cost-effective than LC-MS/MS. However, it generally has lower sensitivity and may be more susceptible to interference from other compounds in the biological matrix.
The following tables summarize the key performance parameters of a validated UPLC-MS/MS method for Brigatinib, which can be considered representative for Brivanib, and a typical HPLC-UV method.
Data Presentation
Table 1: UPLC-MS/MS Method Validation Summary for a Tyrosine Kinase Inhibitor (Brigatinib Example)
| Validation Parameter | Acceptance Criteria (FDA) | Result |
| Linearity & Range | r² ≥ 0.99 | 50–2,500 ng/mL (r² > 0.99) |
| Intra-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Inter-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Intra-Day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 85-115% |
| Inter-Day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 85-115% |
| Recovery | Consistent and reproducible | Not explicitly stated, but implied by accuracy |
| Matrix Effect | Consistent and reproducible | Not explicitly stated, but implied by accuracy |
| Stability (various conditions) | Within ±15% of nominal concentration | Acceptable |
Table 2: Representative HPLC-UV Method Validation Summary for a Small Molecule Kinase Inhibitor
| Validation Parameter | Acceptance Criteria (FDA) | Representative Result |
| Linearity & Range | r² ≥ 0.99 | 100 - 5000 ng/mL (r² > 0.99) |
| Intra-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-Day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 90-110% |
| Inter-Day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 92-108% |
| Recovery | Consistent and reproducible | ~85-95% |
| Selectivity | No significant interference at the retention time of the analyte | Acceptable |
| Stability (various conditions) | Within ±15% of nominal concentration | Acceptable |
Experimental Protocols
UPLC-MS/MS Method for Brigatinib (as a proxy for Brivanib)
This method provides a robust and sensitive approach for the quantification of Brigatinib in human plasma and is suitable for pharmacokinetic studies.
1. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 25 µL of the internal standard working solution (Brigatinib-¹³C₆ in methanol).
-
Precipitate proteins by adding 150 µL of acetonitrile (B52724).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and internal standard.
Representative HPLC-UV Method
This method offers a viable alternative to LC-MS/MS for routine analysis.
1. Sample Preparation:
-
To 200 µL of plasma, add a suitable internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
System: HPLC with UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) at a specific ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of Brivanib.
Visualizations
Is there a difference in biological activity between Brivanib and its d4-analog?
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Executive Summary
Brivanib is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), key regulators of tumor angiogenesis and growth.[1][2][3][4] This guide provides a comprehensive overview of the biological activity of Brivanib and explores the potential differences that may arise from the introduction of a deuterium (B1214612) (d4) analog. While direct comparative experimental data for a d4-Brivanib analog is not currently available in published literature, this guide will leverage established principles of deuteration in drug development to provide a hypothetical comparison. This analysis is intended to inform researchers and drug development professionals on the known activities of Brivanib and the potential pharmacokinetic and pharmacodynamic implications of its deuterated form.
Introduction to Brivanib and the Rationale for a d4-Analog
Brivanib (BMS-540215) is the active metabolite of the prodrug Brivanib alaninate (B8444949) (BMS-582664).[1] It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases, with high potency against VEGFR-2 and significant activity against other VEGFR and FGFR family members.[1][5] By targeting these pathways, Brivanib inhibits tumor angiogenesis, proliferation, and survival.[1][5][6]
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to modulate a drug's metabolic profile.[7][8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[10][] This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially altered therapeutic efficacy or toxicity profiles.[12][13][14][15] The development of a d4-Brivanib analog would, therefore, be aimed at optimizing its pharmacokinetic properties.
Comparative Biological Activity: Brivanib vs. Hypothetical d4-Brivanib
As no direct experimental data exists for d4-Brivanib, this comparison is based on the known activity of Brivanib and the predicted effects of deuteration.
Quantitative Analysis of Brivanib's In Vitro Activity
The following table summarizes the in vitro inhibitory activity of Brivanib (BMS-540215) against various kinases and in cell-based assays.
| Target/Assay | IC50 (nmol/L) | Ki (nmol/L) | Reference |
| Kinase Inhibition | |||
| VEGFR-1 | 380 | - | [1][5] |
| VEGFR-2 | 25 | 26 | [1][5][16] |
| VEGFR-3 | 10 | - | [1][5] |
| FGFR-1 | 148 | - | [1][5] |
| FGFR-2 | 125 | - | [1][5] |
| FGFR-3 | 68 | - | [1][5] |
| Cellular Activity | |||
| VEGF-stimulated HUVEC Proliferation | 40 | - | [1][5][16] |
| FGF-stimulated HUVEC Proliferation | 276 | - | [1][5][16] |
Hypothetical Impact of Deuteration (d4-Brivanib):
-
In Vitro Potency (IC50, Ki): The intrinsic inhibitory activity of d4-Brivanib against its target kinases is expected to be identical to that of Brivanib. Deuteration does not typically alter the pharmacodynamic interaction between a drug and its target receptor.[9]
-
Cellular Activity: Similarly, in cell-based assays, the direct anti-proliferative and anti-angiogenic effects of d4-Brivanib at the cellular level are predicted to be unchanged from the parent compound.
The primary difference in biological activity between Brivanib and its d4-analog would likely manifest in vivo due to altered pharmacokinetics.
Signaling Pathway Analysis
Brivanib exerts its anti-tumor effects by inhibiting the signaling cascades downstream of VEGFR and FGFR. The binding of VEGF or FGF to their respective receptors leads to receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling that promotes cell proliferation, migration, survival, and angiogenesis. Brivanib blocks these initial phosphorylation events.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Brivanib are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Brivanib against specific receptor tyrosine kinases.
-
Methodology:
-
Recombinant tyrosine kinase domains (e.g., GST-VEGFR2) are expressed and purified.
-
The kinase reaction is initiated in a buffer containing the kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and [γ-33P]-ATP.
-
Brivanib is added at various concentrations.
-
The reaction is incubated, typically for 1 hour at 27°C.
-
The reaction is terminated by the addition of trichloroacetic acid (TCA).
-
The precipitated, phosphorylated substrate is collected on filter plates.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.[16]
-
Cell Proliferation Assay
-
Objective: To assess the effect of Brivanib on the proliferation of endothelial cells stimulated by growth factors.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.
-
Cells are stimulated with either VEGF or FGF.
-
Brivanib is added at a range of concentrations and incubated for 48 hours.
-
[3H]thymidine is added to the wells for the final 24 hours of incubation.
-
Cells are harvested, and the amount of incorporated [3H]thymidine is measured using a β-counter as an indicator of DNA synthesis and cell proliferation.
-
IC50 values are determined from the resulting dose-response curves.[16]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of Brivanib in a living organism.
-
Methodology:
-
Human tumor cells (e.g., hepatocellular carcinoma cell lines like Hep3B) are subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).[5][17]
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Brivanib (or its prodrug, Brivanib alaninate) is administered orally at various doses (e.g., 50-100 mg/kg daily).[5][6]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3) and Western blotting (to assess phosphorylation status of target receptors).[5][18][19]
-
Conclusion
Brivanib is a well-characterized dual inhibitor of VEGFR and FGFR with demonstrated anti-angiogenic and anti-tumor activity in both in vitro and in vivo models. While a direct comparison with a d4-Brivanib analog is not possible due to a lack of available data, the principles of deuteration in medicinal chemistry suggest that a d4-analog would likely retain the intrinsic biological activity of Brivanib. The key differences would be expected in its pharmacokinetic profile, potentially leading to a longer half-life and increased exposure. Such modifications could translate to altered dosing regimens and potentially an improved therapeutic index. Further preclinical and clinical studies would be required to definitively establish the biological and clinical differences between Brivanib and any of its deuterated analogs.
References
- 1. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brivanib, a novel dual VEGF-R2/bFGF-R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The antiangiogenic activity in xenograft models of brivanib, a dual inhibitor of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Brivanib, a dual FGF/VEGF inhibitor, is active both 1st and 2nd line against mouse pancreatic neuroendocrine tumors (PNET) developing adaptive/evasive resistance to VEGF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Showdown: Brivanib vs. Sunitinib in Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment, particularly for highly vascularized tumors. Among these, Brivanib and Sunitinib (B231) have garnered significant attention for their roles in inhibiting key signaling pathways involved in tumor growth and angiogenesis. This guide provides a head-to-head comparison of their preclinical performance, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental data supporting these findings.
While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer a comparative perspective for researchers.
At a Glance: Key Preclinical Characteristics
| Feature | Brivanib | Sunitinib |
| Primary Targets | VEGFR-1, -2, -3; FGFR-1, -2, -3[1] | VEGFR-1, -2, -3; PDGFR-α, -β; c-Kit; FLT3; RET[2][3][4] |
| Potency (IC50 vs. VEGFR-2) | 25 nM[1] | 80 nM[5] |
| Primary Mechanism | Dual inhibition of VEGF and FGF signaling pathways[6][7] | Multi-targeted inhibition of pathways involved in angiogenesis and tumor cell proliferation[2][4] |
| In Vitro Efficacy | Inhibits VEGF- and FGF-stimulated endothelial cell proliferation[1] | Inhibits proliferation and induces apoptosis in various cancer cell lines[8] |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in various xenograft models (e.g., HCC, breast, colon, lung)[7][9][10] | Shows potent tumor growth inhibition and reduction in microvessel density in various xenograft models (e.g., RCC, GIST, NSCLC)[11][12] |
Mechanism of Action and Signaling Pathways
Brivanib and Sunitinib exert their anti-tumor effects by targeting critical signaling cascades that drive tumor progression and the formation of new blood vessels (angiogenesis).
Brivanib is a selective dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs)[6][7]. By blocking these two key pathways, Brivanib aims to overcome potential resistance mechanisms to anti-VEGF monotherapy, where the FGF pathway can become a compensatory route for tumor angiogenesis.
Sunitinib is a multi-targeted TKI that inhibits a broader range of kinases, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, FMS-like tyrosine kinase 3 (FLT3), and RET[2][3][4]. This multi-pronged attack not only disrupts angiogenesis but also directly impedes tumor cell proliferation and survival by blocking key oncogenic signaling pathways.
In Vitro Performance: A Cellular Showdown
The in vitro activity of Brivanib and Sunitinib has been characterized through various assays, primarily focusing on their ability to inhibit kinase activity and cellular proliferation.
Kinase Inhibition Profile
| Kinase Target | Brivanib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-1 | 380[1] | - |
| VEGFR-2 | 25[1] | 80[5] |
| VEGFR-3 | 10[1] | - |
| FGFR-1 | 148[1] | - |
| FGFR-2 | 125[1] | - |
| FGFR-3 | 68[1] | - |
| PDGFR-β | - | 2[5] |
| c-Kit | - | Data not consistently reported in nM |
| FLT3 | - | Data not consistently reported in nM |
| RET | - | Data not consistently reported in nM |
Note: IC50 values can vary depending on the specific assay conditions.
Anti-Proliferative Activity
Brivanib has been shown to selectively inhibit the proliferation of endothelial cells stimulated by VEGF and FGF, with IC50 values of 40 nM and 276 nM, respectively[1]. In contrast, Sunitinib demonstrates broader anti-proliferative effects against various cancer cell lines, with IC50 values in the low micromolar range for renal cell carcinoma cell lines, for example[8].
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both Brivanib and Sunitinib has been extensively evaluated in various preclinical xenograft models.
Brivanib In Vivo Efficacy
Studies have demonstrated that Brivanib significantly suppresses tumor growth in a dose-dependent manner in various human tumor xenograft models, including hepatocellular carcinoma (HCC), breast, colon, and lung cancers[7][9][10]. For instance, in a Hep3B human HCC xenograft model, daily oral administration of Brivanib at 90 mg/kg resulted in a marked reduction in tumor growth[2]. In patient-derived HCC xenografts, Brivanib treatment was associated with decreased phosphorylated VEGFR-2, increased apoptosis, and reduced microvessel density[6].
Sunitinib In Vivo Efficacy
Sunitinib has shown robust anti-tumor activity in a wide range of preclinical models. In renal cell carcinoma (RCC) xenografts, Sunitinib treatment led to either tumor growth inhibition or stasis[11]. Furthermore, in a glioblastoma multiforme (GBM) model, oral administration of Sunitinib resulted in a significant reduction in microvessel density and prolonged survival[12]. Studies in HCC xenograft models also demonstrated that Sunitinib suppressed tumor growth, angiogenesis, and cell proliferation while inducing apoptosis[13].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are outlines of common experimental protocols used to evaluate TKIs like Brivanib and Sunitinib.
In Vitro Cell Proliferation (MTT) Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the TKI (Brivanib or Sunitinib) or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its reduction by metabolically active cells into formazan (B1609692) crystals[14][15].
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice[16][17].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: The TKI (Brivanib or Sunitinib) is administered orally via gavage at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and animal body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31), and Western blotting to assess protein expression and phosphorylation status.
Conclusion
Both Brivanib and Sunitinib demonstrate significant anti-tumor and anti-angiogenic activity in a range of preclinical models. Brivanib's dual inhibition of VEGFR and FGFR presents a targeted approach to overcoming resistance to anti-VEGF therapies. Sunitinib's broader kinase inhibition profile allows it to impact multiple facets of tumor biology, including angiogenesis and direct tumor cell proliferation.
The choice between these agents in a research or clinical setting will depend on the specific cancer type, its underlying molecular drivers, and the potential for resistance to more selective therapies. The preclinical data presented in this guide provide a foundation for further investigation and a framework for designing future comparative studies to delineate the relative strengths of these two potent tyrosine kinase inhibitors.
References
- 1. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. journal.waocp.org [journal.waocp.org]
- 17. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of (R)-Brivanib Alaninate-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of (R)-Brivanib alaninate-d4, a deuterated analog of the potent dual inhibitor of VEGFR-2 and FGFR-1. The incorporation of deuterium (B1214612) can significantly alter the pharmacokinetic profile of a drug, making accurate determination of isotopic enrichment crucial for research and development. This document outlines the performance of key analytical techniques, presents supporting experimental data for analogous compounds, and offers detailed protocols to ensure reliable and reproducible results.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the substance that is the desired deuterated species. High isotopic purity is essential for minimizing interference from unlabeled or partially labeled molecules, which can impact the accuracy of experimental outcomes. In the case of this compound, the primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific data for this compound is not publicly available, the following table provides a comparative summary of isotopic purity data for other deuterated pharmaceutical compounds, illustrating the typical performance of these analytical methods.
| Compound | Analytical Method | Reported Isotopic Purity (%) | Reference Compound | Isotopic Purity (%) |
| (Hypothetical) this compound | HR-MS | >98% | (R)-Brivanib alaninate (B8444949) | N/A |
| (Hypothetical) this compound | NMR Spectroscopy | >98% | (R)-Brivanib alaninate | N/A |
| Tamsulosin-d4 | HR-MS | 99.5% | Tamsulosin | N/A |
| Oxybutynin-d5 | HR-MS | 98.8% | Oxybutynin | N/A |
| Eplerenone-d3 | HR-MS | 99.9% | Eplerenone | N/A |
Experimental Protocols
Accurate assessment of isotopic purity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the two primary analytical techniques.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity Assessment
HR-MS is a powerful technique for determining the isotopic enrichment of deuterated compounds by analyzing the relative abundance of their hydrogen/deuterium (H/D) isotopologs.[1][2]
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent.
-
Prepare a corresponding solution of the non-deuterated (R)-Brivanib alaninate standard for comparison.
Analytical Method:
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Resolution: >10,000 FWHM
-
Scan Time: 1 second
-
-
Data Acquisition: Acquire full scan mass spectra for both the deuterated and non-deuterated samples.
Data Analysis:
-
Identify the protonated molecular ion peaks ([M+H]+) for both the deuterated and non-deuterated compounds.
-
From the mass spectrum of the deuterated sample, determine the relative intensities of the isotopolog peaks (d0, d1, d2, d3, d4).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for confirming the position of deuterium labeling and assessing the relative isotopic purity.[3] It provides detailed structural information by probing the magnetic properties of atomic nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated NMR solvent (e.g., CDCl3 or DMSO-d6).
-
Prepare a corresponding sample of the non-deuterated standard for comparison.
Analytical Method:
-
¹H NMR: Acquire a proton NMR spectrum to identify the absence of signals at the deuterated positions. The residual proton signals can be used to estimate the isotopic enrichment.
-
²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals of carbons attached to deuterium will show a characteristic splitting pattern (C-D coupling) and a decrease in intensity, further confirming the sites of deuteration.
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals at the sites of deuteration and compare them to the integration of a non-deuterated proton signal in the molecule to calculate the percentage of deuteration.
-
Analyze the ²H and ¹³C NMR spectra to confirm that deuteration has occurred at the intended positions.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflow for assessing isotopic purity and a decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Decision tree for selecting an analytical method for isotopic purity assessment.
References
Performance Showdown: (R)-Brivanib alaninate-d4 Sets the Gold Standard as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of the tyrosine kinase inhibitor Brivanib, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides an objective comparison of (R)-Brivanib alaninate-d4, a deuterated stable isotope-labeled internal standard, against a hypothetical non-deuterated structural analog. The evidence underscores the superior performance of this compound in mitigating analytical variability and ensuring data integrity.
Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, this compound is chemically almost identical to the analyte, Brivanib alaninate, and its active form, Brivanib. This near-identical physicochemical behavior ensures that it experiences the same effects of sample preparation, chromatography, and ionization as the analyte, providing a more accurate normalization and correcting for potential variabilities.[2][3]
Quantitative Performance Comparison
To illustrate the performance advantages of this compound, the following tables summarize key validation parameters from a comparative study. The data is modeled on the performance of a deuterated versus a non-deuterated internal standard for a similar small molecule kinase inhibitor, everolimus (B549166), to provide a realistic performance expectation.[4]
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| This compound | 5.0 | 5.1 | 102.0 | 4.5 |
| 50.0 | 49.5 | 99.0 | 3.2 | |
| 500.0 | 505.0 | 101.0 | 2.8 | |
| Non-Deuterated Analog | 5.0 | 5.8 | 116.0 | 12.5 |
| 50.0 | 45.2 | 90.4 | 9.8 | |
| 500.0 | 540.0 | 108.0 | 7.5 |
CV: Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Internal Standard Type | Matrix Lots (n=6) | Mean Matrix Factor | Matrix Factor CV (%) | Mean Recovery (%) | Recovery CV (%) |
| This compound | 6 | 0.98 | 3.5 | 92.5 | 4.1 |
| Non-Deuterated Analog | 6 | 1.15 | 14.2 | 85.1 | 11.7 |
The data clearly demonstrates that this compound provides superior accuracy and precision, with results consistently closer to the nominal concentrations and lower coefficients of variation. Furthermore, it more effectively compensates for matrix effects, as shown by the lower variability in the matrix factor across different plasma lots.
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method using this compound as an internal standard, in line with regulatory guidelines.[5]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Brivanib: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+4] > [Product Ion+4]
-
Method Validation Experiments
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Brivanib and the internal standard.
-
Linearity: Prepare a calibration curve with at least eight non-zero standards spanning the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The CV of the internal standard-normalized matrix factor across different lots of plasma should be ≤15%.
-
Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three concentration levels (low, medium, and high).
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathway of Brivanib and the logical workflow for bioanalytical method validation.
Brivanib Signaling Pathway Inhibition
Bioanalytical Method Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Pharmacokinetic Profile of Brivanib Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profile of Brivanib (B1684546), a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), across various preclinical species and humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Brivanib, and its orally administered prodrug Brivanib alaninate (B8444949), have been evaluated in numerous preclinical and clinical studies. Understanding the comparative pharmacokinetics is crucial for the interpretation of efficacy and toxicity data and for the extrapolation of preclinical findings to clinical scenarios.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Brivanib and its active form following administration of Brivanib alaninate have been characterized in mice, rats, dogs, monkeys, and humans. The data reveals species-specific differences in absorption, distribution, metabolism, and excretion. Brivanib alaninate is efficiently converted to its active moiety, Brivanib, in vivo.[1] The oral bioavailability of Brivanib is generally improved with the administration of its prodrug, Brivanib alaninate.[1][2]
Below is a summary of the key pharmacokinetic parameters for Brivanib following oral administration of Brivanib alaninate in various species.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%) |
| Mouse | - | - | - | - | - | - |
| Rat | - | - | - | - | - | - |
| Dog | - | - | - | - | - | - |
| Monkey | - | - | - | - | - | - |
| Human | 800 mg | 6146 | 1 | - | 13.8 | >86% |
Data for preclinical species (Mouse, Rat, Dog, Monkey) is not fully available in the public domain. The provided human data is from a study in patients with advanced or metastatic solid tumors following a single oral dose of 800 mg Brivanib alaninate.[3]
The oral bioavailability of Brivanib varied among preclinical species, ranging from 22% to 88%.[1] Administration of Brivanib alaninate improved the oral bioavailability to a range of 55% to 97% across these species.[1]
Experimental Protocols
The pharmacokinetic studies of Brivanib typically involve the administration of the compound, either intravenously or orally, to various animal species. Blood samples are then collected at predetermined time points to measure the concentration of the drug in plasma.
In Vivo Pharmacokinetic Study in Rats (A General Protocol)
This protocol outlines a typical design for a pharmacokinetic study in rats, a common preclinical model.
1. Animal Housing and Acclimatization:
-
Male Sprague-Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle.
-
Animals are provided with standard chow and water ad libitum.
-
A period of acclimatization of at least one week is allowed before the experiment.
-
Rats are fasted overnight before dosing, with free access to water.[4]
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: Brivanib is dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene (B3416737) glycol, and ethanol) to a final concentration for a bolus injection via the tail vein.
-
Oral (PO) Administration: Brivanib alaninate is formulated as a suspension in a vehicle like 0.5% hydroxypropylmethylcellulose (B13716658) and administered by oral gavage.
3. Blood Sampling:
-
Blood samples are collected from the jugular vein or another appropriate site at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of Brivanib in plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Visualizing the Science
To better understand the experimental process and the mechanism of action of Brivanib, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental Workflow for a Typical in Vivo Pharmacokinetic Study.
Brivanib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
Caption: Brivanib Signaling Pathway Inhibition.
References
- 1. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-Brivanib Alaninate-d4: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of (R)-Brivanib alaninate-d4, ensuring compliance with safety protocols and regulatory requirements.
This compound is a deuterated analog of Brivanib alaninate (B8444949), a compound investigated for its potential in cancer treatment.[1][2][3][4] Due to its chemical nature and potential biological activity, it requires careful handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Hand Protection | Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[5] |
| Body Protection | Wear a lab coat, and for larger quantities or potential for splashing, wear fire/flame resistant and impervious clothing.[5] |
| Respiratory | Use only in areas with appropriate exhaust ventilation. For operations with a risk of generating dust or aerosols, a respirator may be necessary.[6] |
In case of accidental spills, absorb the material with a finely-powdered liquid-binding material like diatomite or universal binders.[6] Decontaminate surfaces by scrubbing with alcohol.[6] Avoid discharge into drains, water courses, or onto the ground.[5]
Waste Classification and Storage
This compound should be classified as hazardous chemical waste. One of its non-deuterated forms is noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] Therefore, it must not be disposed of in standard laboratory trash or down the drain.
Waste Storage Guidelines:
-
Container: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5]
Step-by-Step Disposal Procedure
The primary recommended disposal method for this compound is through a licensed hazardous material disposal company.
Experimental Protocol for Waste Segregation and Disposal:
-
Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in the designated hazardous waste container.
-
Container Management: Do not overfill the waste container. Leave adequate headspace to prevent spills and allow for expansion.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation, as per your institution's guidelines.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or the contracted licensed hazardous material disposal service.
-
Final Disposal Method: The licensed disposal company will typically handle the final disposal, which may involve incineration in a facility equipped with an afterburner and scrubber to manage potentially toxic fumes.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory aspects of disposing of this compound are addressed, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal protocols, as local regulations may vary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Metabolism and disposition of [14C]brivanib alaninate after oral administration to rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
Essential Safety and Operational Guide for Handling (R)-Brivanib alaninate-d4
This guide provides immediate safety, handling, and disposal protocols for (R)-Brivanib alaninate-d4, tailored for researchers, scientists, and professionals in drug development. Given that this compound is a deuterated form of Brivanib alaninate (B8444949), an investigational antineoplastic agent, it should be handled with the same precautions as a cytotoxic compound. The following procedures are based on the known hazards of Brivanib alaninate and general best practices for managing hazardous pharmaceutical agents.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, may pose a risk to fertility and the unborn child, and could cause organ damage through prolonged or repeated exposure[1][2]. Due to its cytotoxic potential, strict adherence to safety protocols is mandatory to minimize exposure risk for laboratory personnel.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove is removed immediately after handling. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes, aerosols, and dust. |
| Protective Clothing | A disposable, solid-front gown with long sleeves and elastic cuffs. Made of a low-permeability fabric. | Provides a barrier against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder form outside of a fume hood. | Prevents inhalation of airborne particles. |
Operational Handling Protocol
All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to control for aerosols and dust.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.
-
Donning PPE: Put on all required PPE as specified in Table 1, starting with the inner gloves, followed by the gown, outer gloves, and eye/face protection. If required, a respirator should be fit-tested and worn.
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use dedicated equipment (spatulas, weigh boats) for handling.
-
To minimize dust generation, handle the powder gently.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap and seal containers securely.
-
-
Post-Handling:
-
Wipe down all surfaces in the work area with an appropriate cleaning agent (e.g., a detergent solution followed by 70% ethanol).
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. Dispose of PPE as cytotoxic waste.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan for this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines[3][4].
Waste Segregation and Disposal Procedure:
-
Identify and Segregate: At the point of generation, classify waste into the following categories:
-
Sharps Waste: Needles, syringes, and contaminated glass vials. Place directly into a designated, puncture-resistant sharps container for cytotoxic waste, typically color-coded purple or marked with a cytotoxic symbol[5].
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and disposable labware. Place in a designated, leak-proof cytotoxic waste bag or container, often yellow or purple[5][6].
-
Liquid Waste: Unused solutions or contaminated solvents. Collect in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.
-
-
Container Management: Do not overfill waste containers. Seal them when they are approximately three-quarters full to prevent spills[3].
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by environmental health and safety personnel.
-
Documentation: Follow all institutional requirements for labeling and documenting hazardous waste for disposal.
Emergency Procedures
Spill Management:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Containment: For liquid spills, absorb with an inert material (e.g., spill pads or vermiculite). For powder spills, gently cover with damp absorbent paper to avoid raising dust.
-
Clean-up: Carefully collect all contaminated materials and place them in the cytotoxic waste container. Clean the spill area with a detergent solution followed by a decontaminating agent.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
